molecular formula C9H9NO3 B160953 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone CAS No. 28657-75-2

1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone

Cat. No.: B160953
CAS No.: 28657-75-2
M. Wt: 179.17 g/mol
InChI Key: DWTHYSZSRJOMSC-UHFFFAOYSA-N
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Description

1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-amino-1,3-benzodioxol-5-yl)ethanone
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InChI

InChI=1S/C9H9NO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3H,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTHYSZSRJOMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID00182815
Record name 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one
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Molecular Weight

179.17 g/mol
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CAS No.

28657-75-2
Record name 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone
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Record name 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one
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Record name 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one
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Record name 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one
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Record name 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)ETHAN-1-ONE
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Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound as a synthetic intermediate or a scaffold for novel molecular entities.

Chemical and Physical Properties

1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, also known as 2'-Amino-4',5'-methylenedioxyacetophenone, is a solid organic compound.[1][2] Its core structure features an aminobenzodioxole moiety functionalized with an ethanone group. The hydrochloride salt of this compound is also documented.[3]

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 28657-75-2[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
Physical Form Solid
Melting Point 168-171 °C[2]
Purity (typical) 98%
Storage Conditions Room temperature, sealed in dry, dark place

Table 2: Computed Properties of the Hydrochloride Salt (CAS: 93983-01-8)

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₃[3]
Molecular Weight 215.63 g/mol [3]
Topological Polar Surface Area 61.6 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 1[3]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is not explicitly available in the reviewed literature. However, based on established organic chemistry principles and related transformations, a plausible two-step synthetic route can be proposed. This pathway involves the nitration of a commercially available precursor followed by the reduction of the nitro group.

Proposed Synthetic Workflow:

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 3,4-Methylenedioxyacetophenone B 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone A->B Nitrating Agent (e.g., HNO₃/H₂SO₄) C 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone D 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone C->D Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed two-step synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone.

2.1. Step 1: Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone (Intermediate)

This step involves the electrophilic nitration of 3,4-methylenedioxyacetophenone. The nitro group is directed to the position ortho to the acetyl group and meta to the ether linkages of the dioxole ring due to the electronic effects of the substituents.

  • Materials: 3,4-Methylenedioxyacetophenone, concentrated nitric acid, concentrated sulfuric acid, ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Protocol:

    • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to a solution of 3,4-methylenedioxyacetophenone in a suitable solvent.

    • Maintain the temperature below 5°C and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with constant stirring.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone.

    • Purify the crude product by recrystallization or column chromatography.

2.2. Step 2: Synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (Final Product)

This step involves the reduction of the nitro group of the intermediate to an amino group. Several reducing agents can be employed for this transformation.

  • Materials: 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethyl acetate, sodium hydroxide solution.

  • Protocol:

    • Dissolve 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone in ethanol or a similar solvent.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture at reflux for a specified period, monitoring the reaction by TLC.

    • Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the crude 1-(6-aminobenzo[d]dioxol-5-yl)ethanone by column chromatography or recrystallization.

Spectroscopic and Analytical Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals would include a singlet for the methyl protons of the ethanone group, two singlets for the aromatic protons, a singlet for the methylenedioxy protons, and a broad singlet for the amine protons.

  • ¹³C NMR: Expected signals would correspond to the carbonyl carbon, the methyl carbon, the aromatic carbons (with distinct shifts due to the substitution pattern), and the methylenedioxy carbon.

3.2. Infrared (IR) Spectroscopy

An IR spectrum of the hydrochloride salt is available and would show characteristic absorption bands.[3] For the free base, characteristic peaks would be expected for:

  • N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

  • C=O stretching of the ketone (around 1650-1680 cm⁻¹).

  • Aromatic C-H and C=C stretching.

  • C-O stretching of the dioxole ring.

3.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 179.17.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published data on the specific biological activities and associated signaling pathways for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. While derivatives of aminobenzodioxole have been explored for various therapeutic applications, the pharmacological profile of this particular compound remains to be elucidated.[4]

Workflow for Biological Evaluation:

BiologicalEvaluation A 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Screening (e.g., Enzyme inhibition, Receptor binding) A->C D Phenotypic Screening (e.g., Anti-proliferative, Anti-inflammatory) A->D E Hit Identification B->E C->E D->E F Mechanism of Action Studies (e.g., Western Blot, qPCR) E->F G Signaling Pathway Elucidation F->G

Caption: A general workflow for the initial biological evaluation of the compound.

Given its structural motifs, future research could explore its potential in areas such as:

  • Anticancer Activity: The aminobenzodioxole scaffold is present in some compounds with reported antiproliferative effects.

  • Enzyme Inhibition: The molecule could be screened against various enzyme families, such as kinases or phosphatases.

  • Central Nervous System (CNS) Activity: The methylenedioxyphenyl group is a feature of some psychoactive compounds.

Safety Information

The compound is classified with the GHS07 pictogram, indicating it can be harmful or an irritant.

Table 3: Hazard and Precautionary Statements

CategoryStatementSource(s)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362

It is imperative to handle this compound in a well-ventilated laboratory with appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a readily characterizable organic compound with potential as a building block in medicinal chemistry and drug discovery. While its fundamental physical and chemical properties are established, a significant knowledge gap exists regarding its biological activity. The proposed synthetic route provides a clear path for its preparation, enabling further investigation into its pharmacological potential and elucidation of any relevant signaling pathways. This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this compound.

References

An In-Depth Technical Guide to 2'-Amino-4',5'-methylenedioxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-4',5'-methylenedioxyacetophenone, also known by its IUPAC name 1-(6-amino-1,3-benzodioxol-5-yl)ethanone, is an organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring an aminoacetophenone core fused with a methylenedioxy group, makes it a potential scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, and available experimental data.

Chemical Structure and Properties

The chemical structure of 2'-Amino-4',5'-methylenedioxyacetophenone consists of an acetophenone molecule substituted with an amino group at the 2' position and a methylenedioxy bridge across the 4' and 5' positions of the phenyl ring.

Synonyms: 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone, 2-Amino-4,5-(methylenedioxy)acetophenone[1]

Table 1: Physicochemical Properties of 2'-Amino-4',5'-methylenedioxyacetophenone and its Hydrochloride Salt

PropertyValueSource
Free Base
CAS Number28657-75-2[1]
Molecular FormulaC₉H₉NO₃[2]
Molecular Weight179.17 g/mol [2]
Hydrochloride Salt
CAS Number93983-01-8[1]
Molecular FormulaC₉H₁₀ClNO₃[1]
Molecular Weight215.63 g/mol [1]
Topological Polar Surface Area61.6 Ų[1]
Complexity219[1]

Synthesis

Conceptual Synthesis Workflow

G start 3,4-Methylenedioxyacetophenone nitration Nitration (e.g., HNO3, H2SO4) start->nitration nitro_intermediate 2'-Nitro-4',5'-methylenedioxyacetophenone nitration->nitro_intermediate reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) nitro_intermediate->reduction final_product 2'-Amino-4',5'-methylenedioxyacetophenone reduction->final_product

Caption: Conceptual workflow for the synthesis of 2'-Amino-4',5'-methylenedioxyacetophenone.

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for 2'-Amino-4',5'-methylenedioxyacetophenone are not widely published. For the hydrochloride salt, an FTIR spectrum is available, which can provide information about the functional groups present in the molecule.[1]

Table 2: Expected Spectroscopic Characteristics

TechniqueExpected Features
¹H NMR - Singlet for the acetyl methyl protons.- Two singlets or an AB quartet for the aromatic protons.- A broad singlet for the amino protons.- A singlet for the methylenedioxy protons.
¹³C NMR - Signal for the carbonyl carbon.- Signals for the aromatic carbons, with those attached to oxygen and nitrogen being deshielded.- Signal for the acetyl methyl carbon.- Signal for the methylenedioxy carbon.
IR Spectroscopy - N-H stretching vibrations for the primary amine.- C=O stretching vibration for the ketone.- C-O stretching vibrations for the methylenedioxy ether.- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - Molecular ion peak corresponding to the exact mass of the compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity or the signaling pathways associated with 2'-Amino-4',5'-methylenedioxyacetophenone. The structurally related 1,3-benzodioxole moiety is found in numerous pharmacologically active compounds, suggesting that this molecule could serve as a valuable intermediate in the synthesis of novel therapeutic agents. The aminoacetophenone scaffold is also a common feature in molecules with diverse biological activities. However, without experimental data, any potential biological effects remain speculative.

Logical Workflow for Biological Screening

For researchers interested in investigating the biological potential of this compound, a logical experimental workflow is proposed below.

G start 2'-Amino-4',5'-methylenedioxyacetophenone in_vitro In Vitro Screening (e.g., enzyme assays, receptor binding assays, cell-based assays) start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro->cytotoxicity hit_id Hit Identification cytotoxicity->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) in_vivo->pathway_analysis

Caption: Proposed workflow for the biological evaluation of 2'-Amino-4',5'-methylenedioxyacetophenone.

Conclusion

2'-Amino-4',5'-methylenedioxyacetophenone is a chemical compound with potential for further investigation in the field of medicinal chemistry. While detailed experimental protocols and biological data are currently scarce in publicly accessible literature, its chemical structure suggests it could be a valuable building block for the synthesis of novel compounds with therapeutic applications. This guide provides a foundational understanding of its properties and outlines a logical approach for future research endeavors. Further experimental work is necessary to fully elucidate its synthetic pathways, spectroscopic characteristics, and pharmacological profile.

References

Synthesis of 6-Amino-3,4-methylenedioxyacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 6-Amino-3,4-methylenedioxyacetophenone, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves a two-step process commencing with the nitration of 3,4-methylenedioxyacetophenone, followed by the reduction of the resulting nitro-intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The most common and efficient route to 6-Amino-3,4-methylenedioxyacetophenone is a two-step synthesis starting from 3,4-methylenedioxyacetophenone. The overall transformation is depicted below:

Synthesis_Pathway Start 3,4-Methylenedioxyacetophenone Step1 Nitration Start->Step1 HNO3, H2SO4 Intermediate 6-Nitro-3,4-methylenedioxyacetophenone Step1->Intermediate Step2 Reduction Intermediate->Step2 Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Final 6-Amino-3,4-methylenedioxyacetophenone Step2->Final Experimental_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction N1 Cool H2SO4 (0-5 °C) N2 Add 3,4-Methylenedioxy- acetophenone N1->N2 N3 Add Nitrating Mixture (HNO3/H2SO4) dropwise N2->N3 N4 Stir at 0-5 °C (2-4 hours) N3->N4 N5 Pour onto Ice N4->N5 N6 Filter and Wash Precipitate N5->N6 N7 Recrystallize N6->N7 N8 6-Nitro-3,4-methylenedioxy- acetophenone N7->N8 R1 Dissolve Nitro Compound in Solvent N8->R1 Proceed to Reduction R2 Add Reducing Agent (e.g., H2/Pd-C or SnCl2/HCl) R1->R2 R3 React under appropriate conditions (RT or Reflux) R2->R3 R4 Work-up (Filtration or Extraction) R3->R4 R5 Recrystallize R4->R5 R6 6-Amino-3,4-methylenedioxy- acetophenone R5->R6

In-Depth Technical Guide to the Structural Elucidation of CAS 28657-75-2: 6'-Amino-3',4'-(methylenedioxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 28657-75-2, which is chemically known as 6'-Amino-3',4'-(methylenedioxy)acetophenone. This molecule is a substituted acetophenone, a class of compounds with significant interest in medicinal chemistry and organic synthesis. The structural confirmation of such molecules is paramount for understanding their chemical reactivity, biological activity, and for ensuring the quality and purity of synthesized batches. This document details the key analytical techniques and experimental protocols employed in the definitive identification and characterization of this compound.

Chemical Identity and Physical Properties

The fundamental identification of CAS 28657-75-2 is summarized in the table below, providing key physical and chemical identifiers.

PropertyValue
CAS Number 28657-75-2
Chemical Name 6'-Amino-3',4'-(methylenedioxy)acetophenone
Synonyms 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone, 5-Acetyl-6-amino-1,3-benzodioxole
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Melting Point 170-174 °C
Appearance Solid

Structural Elucidation Methodologies

The definitive structure of 6'-Amino-3',4'-(methylenedioxy)acetophenone is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer unambiguous proof of the compound's constitution and connectivity.

Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from various spectroscopic analyses.

TechniqueKey Data Points
¹H NMR Predicted chemical shifts (ppm): Aromatic protons, Amino protons, Methylene protons (O-CH₂-O), Acetyl protons (CH₃)
¹³C NMR Predicted chemical shifts (ppm): Carbonyl carbon, Aromatic carbons, Methylene carbon (O-CH₂-O), Acetyl carbon (CH₃)
Mass Spectrometry Expected m/z values: Molecular ion peak [M]⁺, key fragment ions
Infrared (IR) Spectroscopy Characteristic absorption bands (cm⁻¹): N-H stretching, C=O stretching, Aromatic C-H stretching, C-O stretching

Experimental Protocols

Synthesis of 6'-Amino-3',4'-(methylenedioxy)acetophenone

A common synthetic route to 6'-Amino-3',4'-(methylenedioxy)acetophenone involves the reduction of the corresponding nitro compound, 4,5-methylenedioxy-2-nitroacetophenone.

Materials:

  • 4,5-Methylenedioxy-2-nitroacetophenone

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-methylenedioxy-2-nitroacetophenone in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reduction: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or a stoichiometric amount of tin(II) chloride in concentrated hydrochloric acid, to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the solid catalyst (if using iron). If using tin(II) chloride, carefully neutralize the acidic solution with a base like sodium hydroxide or sodium bicarbonate until the solution is basic. This will precipitate tin salts, which can be removed by filtration.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 6'-Amino-3',4'-(methylenedioxy)acetophenone by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values for ¹H NMR. For ¹³C NMR, identify the chemical shifts of all unique carbon atoms.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺) and characteristic fragmentation patterns that correspond to the loss of specific functional groups from the parent molecule.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or solutions). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of approximately 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretches of the amine, the C=O stretch of the ketone, and the aromatic C-H and C-O stretches.

Visualizations

Logical Workflow for Structural Elucidation

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Start Starting Material (4,5-Methylenedioxy-2-nitroacetophenone) Reduction Chemical Reduction Start->Reduction Workup Reaction Work-up Reduction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Purified Compound (CAS 28657-75-2) Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Provides connectivity and proton/carbon environment MS Mass Spectrometry Product->MS Determines molecular weight and fragmentation IR Infrared Spectroscopy Product->IR Identifies functional groups Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Final_Structure Elucidated Structure: 6'-Amino-3',4'-(methylenedioxy)acetophenone Data_Integration->Final_Structure

Caption: Workflow for the synthesis and structural elucidation of CAS 28657-75-2.

Predicted Fragmentation Pathway in Mass Spectrometry

Mass Spectrometry Fragmentation Parent Molecular Ion [M]⁺ m/z = 179 Frag1 [M - CH₃]⁺ m/z = 164 Parent->Frag1 - •CH₃ Frag2 [M - COCH₃]⁺ m/z = 136 Parent->Frag2 - •COCH₃ Frag3 [M - NH₂]⁺ m/z = 163 Parent->Frag3 - •NH₂

Caption: Predicted major fragmentation pathways for 6'-Amino-3',4'-(methylenedioxy)acetophenone.

Conclusion

The structural elucidation of 6'-Amino-3',4'-(methylenedioxy)acetophenone (CAS 28657-75-2) is a systematic process that relies on the synergistic application of chemical synthesis and spectroscopic analysis. While a definitive, published set of experimental data for this specific compound is not widely available, this guide outlines the standard and robust methodologies that are employed for its synthesis and characterization. For any research or development involving this compound, it is imperative to perform these analytical procedures to confirm its identity and purity, thereby ensuring the reliability and reproducibility of subsequent studies.

Spectroscopic and Synthetic Profile of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the compound 1-(6-aminobenzo[d]dioxol-5-yl)ethanone. This molecule, belonging to the benzodioxole class, is of interest to researchers in medicinal chemistry and drug discovery due to its structural similarity to other biologically active compounds.

Physicochemical Properties

Basic physicochemical properties of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone are summarized in the table below.

PropertyValueSource
CAS Number28657-75-2[1][2]
Molecular FormulaC₉H₉NO₃[1][2]
Molecular Weight179.17 g/mol [1][2]

Spectroscopic Data

Infrared (IR) Spectroscopy

An FTIR spectrum of the hydrochloride salt of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone has been recorded.[3] The experimental details are provided below.

Experimental Protocol:

  • Instrument: Bruker Tensor 27 FT-IR[3]

  • Technique: KBr pellet[3]

While the full spectrum with peak assignments is not available, characteristic absorption bands for the functional groups present in the molecule can be predicted. These would include N-H stretching vibrations for the primary amine, C=O stretching for the ketone, aromatic C-H and C=C stretching, and C-O stretching for the dioxole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for the target compound are not currently published. However, general chemical shift ranges for similar benzodioxole derivatives can be used for preliminary analysis and spectral prediction.[4][5]

General Experimental Protocol for NMR of Related Compounds:

  • Spectrometer: Bruker Avance 400 NMR spectrometer (400 MHz for ¹H, 101 MHz for ¹³C).[6]

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[6]

  • Internal Standard: Tetramethylsilane (TMS).[5]

Predicted ¹H NMR Chemical Shifts:

  • Aromatic protons: Signals for the two aromatic protons on the benzodioxole ring are expected in the aromatic region.

  • Methyl protons: A singlet corresponding to the three protons of the acetyl group.

  • Dioxole protons: A singlet for the two protons of the methylenedioxy group.

  • Amine protons: A broad singlet for the two protons of the amino group.

Predicted ¹³C NMR Chemical Shifts:

  • Carbonyl carbon: A signal in the downfield region characteristic of a ketone.

  • Aromatic carbons: Multiple signals in the aromatic region.

  • Methyl carbon: A signal in the upfield region.

  • Dioxole carbon: A signal for the methylene carbon of the dioxole ring.

Mass Spectrometry

Experimental mass spectrometry data for 1-(6-aminobenzo[d]dioxol-5-yl)ethanone is not available. The molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (179.17).

Predicted Fragmentation Pattern: The fragmentation of the molecular ion would likely involve cleavages adjacent to the carbonyl group and within the benzodioxole ring system.

Synthesis Methodology

A detailed, experimentally verified synthesis protocol for 1-(6-aminobenzo[d]dioxol-5-yl)ethanone is not explicitly described in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions, such as the nitration and subsequent reduction of a suitable precursor.

The logical starting material for the synthesis would be 1-(benzo[d][4][5]dioxol-5-yl)ethanone. The synthesis could proceed through the following steps:

Synthesis_Workflow Start 1-(benzo[d][1,3]dioxol-5-yl)ethanone Nitration Nitration Start->Nitration Intermediate 1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethanone Nitration->Intermediate Reduction Reduction Intermediate->Reduction Product 1-(6-aminobenzo[d][1,3]dioxol-5-yl)ethanone Reduction->Product

Figure 1: Proposed synthetic workflow for 1-(6-aminobenzo[d]dioxol-5-yl)ethanone.

Experimental Protocol (Hypothetical):

Step 1: Nitration of 1-(benzo[d][4][5]dioxol-5-yl)ethanone

A mixture of nitric acid and sulfuric acid would be used to introduce a nitro group onto the aromatic ring of 1-(benzo[d][4][5]dioxol-5-yl)ethanone. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to favor the formation of the desired 6-nitro isomer.

Step 2: Reduction of 1-(6-nitrobenzo[d][4][5]dioxol-5-yl)ethanone

The nitro group of the intermediate compound would then be reduced to a primary amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a palladium catalyst.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for 1-(6-aminobenzo[d]dioxol-5-yl)ethanone. However, related benzodioxole-containing compounds have been investigated for various pharmacological activities.[7][8] Further research is required to elucidate the biological profile of this particular compound.

As no specific signaling pathways have been identified, a diagrammatic representation cannot be provided at this time.

Conclusion

This technical guide consolidates the currently available spectroscopic and synthetic information for 1-(6-aminobenzo[d]dioxol-5-yl)ethanone. While a complete experimental dataset is not yet publicly accessible, the provided information, including predicted spectral characteristics and a plausible synthetic route, serves as a valuable resource for researchers. Further experimental work is necessary to fully characterize this compound and explore its potential applications in drug discovery and development.

References

In-Depth Technical Guide to 6-Aminoacetopiperone (1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified as 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one, a plausible chemical structure for the query "6-Aminoacetopiperone". Due to the non-standard nature of the term "6-Aminoacetopiperone," this document focuses on the scientifically recognized compound that closely matches the inferred nomenclature. The compound, possessing a 1,3-benzodioxole moiety, is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of this scaffold in various biologically active molecules. This guide summarizes available data on its properties, proposes a synthetic route based on established chemical principles, and outlines its known spectral characteristics.

Chemical and Physical Properties

Quantitative data for 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one is limited in publicly accessible databases. The following tables summarize the available information for the parent compound and its hydrochloride salt.

Table 1: Physical and Chemical Properties of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one

PropertyValueSource
Molecular Formula C₉H₉NO₃PubChem[1], precisionFDA
Molecular Weight 179.17 g/mol precisionFDA
CAS Number 28657-75-2Drugfuture[2]
IUPAC Name 1-(6-amino-1,3-benzodioxol-5-yl)ethanonePubChem[1]
Synonyms 2-Amino-4,5-(methylenedioxy)acetophenone, 6-Amino-3,4-methylenedioxyacetophenoneDrugfuture[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Table 2: Properties of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one Hydrochloride

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₃PubChem[1]
Molecular Weight 215.63 g/mol PubChem[1]
CAS Number 93983-01-8PubChem[1]

Experimental Protocols

Proposed Synthesis Workflow:

The synthesis can be envisioned as a two-step process involving nitration followed by reduction.

G start 1-(1,3-Benzodioxol-5-yl)ethan-1-one step1 Nitration (e.g., HNO₃, H₂SO₄) start->step1 intermediate 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one step1->intermediate step2 Reduction (e.g., H₂, Pd/C or Sn/HCl) intermediate->step2 end 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one step2->end

Caption: Proposed two-step synthesis of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one.

Detailed Methodologies (Hypothetical):

  • Step 1: Nitration of 1-(1,3-benzodioxol-5-yl)ethan-1-one

    • Objective: To introduce a nitro group at the 6-position of the benzodioxole ring.

    • Procedure: 1-(1,3-benzodioxol-5-yl)ethan-1-one would be slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature would be carefully controlled to prevent side reactions. Upon completion, the reaction mixture would be poured onto ice, and the precipitated product, 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one, would be collected by filtration, washed, and dried.

  • Step 2: Reduction of 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one

    • Objective: To reduce the nitro group to an amino group.

    • Procedure: The nitro intermediate would be dissolved in a suitable solvent, such as ethanol. A reducing agent, for instance, hydrogen gas with a palladium on carbon catalyst or a metal-acid system like tin and hydrochloric acid, would be used. The reaction would be monitored until the disappearance of the starting material. The final product, 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one, would then be isolated and purified, likely through crystallization or chromatography.

Spectral Data

FTIR Spectroscopy: An FTIR spectrum is available for the hydrochloride salt of the compound.[1] The characteristic peaks would include:

  • N-H stretching vibrations from the amino group.

  • C=O stretching from the ketone.

  • Aromatic C-H and C=C stretching.

  • C-O stretching from the methylenedioxy bridge.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one.

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a structural feature present in a variety of psychoactive compounds, such as 3,4-methylenedioxymethamphetamine (MDMA). These compounds are known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). However, it is crucial to emphasize that the presence of this substructure alone does not confer the same biological activity. The specific functional groups and their substitution pattern on the aromatic ring significantly influence the pharmacological profile.

Hypothetical Target Interaction Workflow:

The following diagram illustrates a generalized workflow for investigating the potential biological targets of a novel compound like 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one.

G compound Test Compound (1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one) screening High-Throughput Screening (e.g., Receptor Binding Assays) compound->screening hit_id Hit Identification screening->hit_id target_val Target Validation (e.g., Cellular Assays) hit_id->target_val in_vivo In Vivo Studies (Animal Models) target_val->in_vivo

Caption: General workflow for identifying biological targets of a new chemical entity.

Further research, including in vitro and in vivo studies, would be necessary to determine if 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one has any significant biological effects and to elucidate its mechanism of action.

Conclusion

This technical guide has consolidated the available information on 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one, the compound most likely represented by the term "6-Aminoacetopiperone." While basic chemical identifiers and some spectral data are known, there is a notable absence of detailed experimental protocols and biological activity data. The proposed synthetic pathway offers a starting point for its chemical synthesis. The structural similarity to other bioactive molecules suggests that this compound could be a candidate for further investigation in drug discovery programs. However, any potential biological activity is purely speculative at this stage and requires empirical validation. Researchers interested in this molecule should consider de novo synthesis and comprehensive biological screening to fully characterize its properties.

References

An In-depth Technical Guide to 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, also known as 6-amino-3,4-methylenedioxyacetophenone, is a valuable heterocyclic building block in medicinal chemistry. While not a pharmacologically active agent in itself, its unique structure, featuring a reactive amino group and a ketone functional group on a benzodioxole scaffold, makes it a crucial starting material for the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this intermediate, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and drug discovery.

Introduction and Historical Context

The discovery of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is not attributed to a single seminal publication but rather emerged from the broader exploration of benzodioxole chemistry. The benzodioxole (or methylenedioxyphenyl) moiety is a common scaffold in natural products and has been extensively utilized in synthetic chemistry. The primary route to 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone involves the nitration of 1-(benzo[d][1][2]dioxol-5-yl)ethanone followed by the reduction of the resulting nitro group. This synthetic sequence has become a standard procedure for accessing this and similar ortho-aminoacetophenones. Its principal significance lies in its utility as a precursor for the construction of more complex heterocyclic systems, such as quinolones and chalcones, which have shown promise in various therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is provided in the table below.

PropertyValue
CAS Number 28657-75-2
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance Solid
Melting Point 170-174 °C
IUPAC Name 1-(6-aminobenzo[d][1][2]dioxol-5-yl)ethanone
Synonyms 6-Amino-3,4-methylenedioxyacetophenone, 2'-Amino-4',5'-methylenedioxyacetophenone

Synthesis and Experimental Protocols

The most common and efficient synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a two-step process starting from 1-(benzo[d][1][2]dioxol-5-yl)ethanone (3,4-methylenedioxyacetophenone).

Logical Workflow for Synthesis

G start 1-(Benzo[d][1,3]dioxol-5-yl)ethanone step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 intermediate 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanone step1->intermediate step2 Reduction (e.g., Catalytic Hydrogenation) intermediate->step2 product 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone step2->product

Caption: Synthetic pathway to the target compound.

Step 1: Nitration of 1-(Benzo[d][1][2]dioxol-5-yl)ethanone
Step 2: Reduction of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanone

Experimental Protocol:

  • Reactants: 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanone, Hydrogen gas (H₂), Palladium on activated charcoal (Pd/C) catalyst, Methanol (as solvent).

  • Procedure:

    • A solution of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone in methanol is placed in a hydrogenation vessel.

    • A catalytic amount of 10% Palladium on activated charcoal is added to the solution.

    • The vessel is connected to a hydrogen source and pressurized (e.g., 2327.2 Torr).

    • The reaction mixture is stirred vigorously at ambient temperature for a specified period (e.g., 5 hours), during which the uptake of hydrogen is monitored.

    • Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization to afford 1-(6-aminobenzo[d][1][2]dioxol-5-yl)ethanone.

Note: This is a generalized protocol based on similar reductions. Specific reaction conditions may vary and should be optimized.

Applications in the Synthesis of Bioactive Molecules

1-(6-Aminobenzo[d]dioxol-5-yl)ethanone serves as a versatile intermediate for the synthesis of various heterocyclic compounds with potential therapeutic applications. Two prominent examples are the synthesis of chalcones and quinolones.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

Experimental Workflow for Chalcone Synthesis:

G start 1-(6-Aminobenzo[d][1,3] dioxol-5-yl)ethanone reaction Claisen-Schmidt Condensation start->reaction aldehyde Aromatic Aldehyde aldehyde->reaction reagents Base Catalyst (e.g., NaOH or KOH) Solvent (e.g., Ethanol) reagents->reaction product Chalcone Derivative reaction->product

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Chalcones derived from this amino acetophenone can be further modified to generate libraries of compounds for screening against various biological targets.

Synthesis of Quinolone Derivatives

Quinolones can be synthesized from ortho-amino acetophenones through condensation with a β-ketoester or a similar three-carbon component, followed by cyclization.

Experimental Workflow for Quinolone Synthesis:

G start 1-(6-Aminobenzo[d][1,3] dioxol-5-yl)ethanone condensation Condensation start->condensation reagent β-Ketoester or equivalent reagent->condensation intermediate Enaminone Intermediate condensation->intermediate cyclization Thermal or Acid-catalyzed Cyclization intermediate->cyclization product Quinolone Derivative cyclization->product

Caption: General route to quinolone derivatives.

Conclusion

1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a strategically important intermediate in organic and medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups allow for its use in the construction of diverse and complex molecular architectures. As research into novel therapeutics continues, the demand for such versatile building blocks is likely to increase, ensuring the continued relevance of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone in the field of drug discovery and development. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors.

References

Technical Guide: 1-(6-amino-1,3-benzodioxol-5-yl)ethanone (CAS 28657-75-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 28657-75-2, including its nomenclature, physicochemical properties, and its role as a synthetic intermediate in medicinal chemistry and drug development.

Chemical Identity and Nomenclature

The compound with CAS number 28657-75-2 is an aromatic amine and a ketone. Its formal IUPAC name and a list of common synonyms are provided below.

IdentifierName
IUPAC Name 1-(6-amino-1,3-benzodioxol-5-yl)ethanone[1]
CAS Number 28657-75-2
Synonyms 6-Amino-3,4-methylenedioxyacetophenone[2], 2'-Amino-4',5'-methylenedioxyacetophenone[2], 5-Acetyl-6-amino-1,3-benzodioxole[3][4], 6-Aminoacetopiperone, 1-(6-Amino-2H-1,3-Benzodioxol-5-Yl)Ethan-1-One[2]

Physicochemical Properties

This section summarizes the key physical and chemical properties of 1-(6-amino-1,3-benzodioxol-5-yl)ethanone. The data has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C9H9NO3[5][6]
Molecular Weight 179.17 g/mol [2][5]
Appearance White to orange to green powder/crystal; Very pale yellow solid[3][7]
Melting Point 170-174 °C[3]
Purity Typically >98.0% (by GC)[7]
Storage Conditions Room temperature, in a dark, dry place is recommended. Some suppliers suggest refrigeration at 2-8°C.[1][8]

Role in Synthetic and Medicinal Chemistry

Current literature suggests that 1-(6-amino-1,3-benzodioxol-5-yl)ethanone is primarily utilized as a chemical building block or intermediate in organic synthesis. Specifically, ortho-amino acetophenones are valuable precursors for the synthesis of a variety of heterocyclic compounds, some of which possess significant biological activity.

The presence of an amino group and a ketone functional group on the benzodioxole scaffold allows for a range of chemical transformations. It is a key starting material for constructing more complex molecular architectures, particularly in the field of drug discovery. For instance, ortho-amino acetophenones can be used to synthesize quinolones, which are known to have a broad spectrum of medicinal applications.[9]

The general class of amino acetophenones serves as a versatile starting point in "Diversity-Oriented Synthesis" (DOS). This strategy aims to create large libraries of structurally diverse small molecules for high-throughput screening to identify new drug leads.[9]

Experimental Protocols

Representative Protocol: Reduction of Aromatic Nitro Compounds

This protocol is a general procedure for the reduction of aromatic nitro compounds to their corresponding anilines, a common final step in the synthesis of compounds like the one .

Materials:

  • Nitro-aromatic precursor (e.g., 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone) (1 mmol)

  • Nickel(II) acetylacetonate (Ni(acac)2) (10 mol%)

  • Polymethylhydrosiloxane (PMHS) (150 mol%)

  • Dioxane (5 mL)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • A solution of the nitro-compound (1 mmol), Ni(acac)2 (10 mol%), and PMHS (150 mol%) in dioxane (5 mL) is stirred at 80 °C under an air atmosphere.[10]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[10]

  • After the reaction is complete, the mixture is cooled to ambient temperature.[10]

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the desired aromatic amine.[10]

Safety and Handling

Hazard Identification:

  • Causes skin irritation (H315).[1][3]

  • Causes serious eye irritation (H319).[1][3]

Precautionary Measures:

  • Wash hands and face thoroughly after handling.[3]

  • Wear protective gloves, eye protection, and face protection.[3]

  • IF ON SKIN: Wash with plenty of water. If skin irritation occurs, seek medical advice.[3]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[3]

  • Take off contaminated clothing and wash it before reuse.[3]

The toxicological properties of this substance have not been fully investigated. Standard laboratory safety protocols should be strictly followed.

Visualized Workflow: Role in Drug Discovery

The following diagram illustrates the logical workflow of utilizing 1-(6-amino-1,3-benzodioxol-5-yl)ethanone as a building block in diversity-oriented synthesis for the discovery of novel bioactive compounds.

logical_workflow cluster_start Starting Material cluster_synthesis Diversity-Oriented Synthesis (DOS) cluster_screening Drug Discovery Cascade start 1-(6-amino-1,3-benzodioxol-5-yl)ethanone (CAS 28657-75-2) reaction Reaction with various reagents (e.g., aroyl chlorides, arylcarboxylic acids) start->reaction Precursor library Generation of a diverse chemical library reaction->library Creates screening High-Throughput Screening (HTS) library->screening Input for hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

References

An In-depth Technical Guide to 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone as a Versatile Starting Material for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone, a key starting material in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. This document outlines a proposed synthetic pathway for the starting material itself, based on established chemical principles, and details its application in the synthesis of bioactive molecules, particularly quinazoline derivatives with potential as Anaplastic Lymphoma Kinase (ALK) inhibitors.

Physicochemical Properties and Spectroscopic Data

PropertyValueReference
CAS Number 28657-75-2[1][2]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
Appearance Solid
Purity Typically ≥98%
Storage Keep in a dark place, sealed in dry, room temperature conditions.

Table 1: Physicochemical Properties of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.2sAr-H
~6.5sAr-H
~5.9sO-CH₂-O
~4.5br sNH₂
~2.4sCOCH₃
¹³C NMR ~198sC=O
~150sAr-C-O
~145sAr-C-O
~135sAr-C-NH₂
~120sAr-C-COCH₃
~110sAr-CH
~105sAr-CH
~101sO-CH₂-O
~25sCOCH₃

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone

Proposed Synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone

A direct, detailed experimental protocol for the synthesis of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone is not widely published. However, based on fundamental principles of organic chemistry and known transformations of similar molecules, a plausible three-step synthesis is proposed, starting from the commercially available 3,4-(methylenedioxy)aniline. This route involves the protection of the amine functionality, followed by a Friedel-Crafts acylation, and concluding with deprotection.

Synthesis_Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection A 3,4-(Methylenedioxy)aniline B N-(Benzo[d][1,3]dioxol-5-yl)acetamide A->B Acetic Anhydride, Pyridine C N-(5-Acetyl-benzo[d][1,3]dioxol-6-yl)acetamide B->C Acetyl Chloride, AlCl₃ D 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone C->D Aq. HCl, Reflux

Caption: Proposed synthetic workflow for 1-(6-aminobenzo[d]dioxol-5-yl)ethanone.

Experimental Protocols

Step 1: Synthesis of N-(Benzo[d][3][4]dioxol-5-yl)acetamide (Amine Protection)

  • Materials: 3,4-(methylenedioxy)aniline, acetic anhydride, pyridine.

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-(methylenedioxy)aniline (1.0 eq) in pyridine (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield N-(benzo[d][3][4]dioxol-5-yl)acetamide.

  • Expected Yield: >90%

Step 2: Synthesis of N-(5-Acetyl-benzo[d][3][4]dioxol-6-yl)acetamide (Friedel-Crafts Acylation)

  • Materials: N-(Benzo[d][3][4]dioxol-5-yl)acetamide, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • Suspend N-(benzo[d][3][4]dioxol-5-yl)acetamide (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C.

    • Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise, keeping the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add acetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford N-(5-acetyl-benzo[d][3][4]dioxol-6-yl)acetamide.

  • Expected Yield: 60-70%

Step 3: Synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (Deprotection)

  • Materials: N-(5-Acetyl-benzo[d][3][4]dioxol-6-yl)acetamide, hydrochloric acid (HCl), ethanol.

  • Procedure:

    • Suspend N-(5-acetyl-benzo[d][3][4]dioxol-6-yl)acetamide (1.0 eq) in a mixture of ethanol and 10% aqueous HCl.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(6-aminobenzo[d]dioxol-5-yl)ethanone.

  • Expected Yield: 80-90%

Application as a Starting Material: Synthesis of a Quinazoline-Based ALK Inhibitor

1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a valuable precursor for the synthesis of quinazoline derivatives, a class of compounds known for their diverse biological activities, including anticancer properties.[5][6] The following section outlines a proposed synthetic route to a quinazoline-based Anaplastic Lymphoma Kinase (ALK) inhibitor, demonstrating the utility of the title compound.

Quinazoline_Synthesis cluster_0 Step 1: Cyclization to Quinazolinone cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution A 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone B 2-Methyl-7,8-(methylenedioxy)quinazolin-4(3H)-one A->B Urea, Heat C 4-Chloro-2-methyl-7,8-(methylenedioxy)quinazoline B->C POCl₃ D Quinazoline-Based ALK Inhibitor C->D Substituted Aniline, Base

Caption: Proposed synthetic workflow for a quinazoline-based ALK inhibitor.

Experimental Protocol for Quinazoline Synthesis

Step 1: Synthesis of 2-Methyl-7,8-(methylenedioxy)quinazolin-4(3H)-one

  • Materials: 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, urea.

  • Procedure:

    • A mixture of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone (1.0 eq) and urea (5.0 eq) is heated at 180-200 °C for 2-3 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and triturated with hot water.

    • The solid product is collected by filtration, washed with water, and dried to give 2-methyl-7,8-(methylenedioxy)quinazolin-4(3H)-one.

  • Expected Yield: 70-80%

Step 2: Synthesis of 4-Chloro-2-methyl-7,8-(methylenedioxy)quinazoline

  • Materials: 2-Methyl-7,8-(methylenedioxy)quinazolin-4(3H)-one, phosphorus oxychloride (POCl₃).

  • Procedure:

    • A mixture of 2-methyl-7,8-(methylenedioxy)quinazolin-4(3H)-one (1.0 eq) and POCl₃ (10.0 eq) is heated at reflux for 3-4 hours.

    • The excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice-water and neutralized with a saturated sodium bicarbonate solution.

    • The product is extracted with chloroform, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-chloro-2-methyl-7,8-(methylenedioxy)quinazoline.

  • Expected Yield: 85-95%

Step 3: Synthesis of the Quinazoline-Based ALK Inhibitor

  • Materials: 4-Chloro-2-methyl-7,8-(methylenedioxy)quinazoline, a suitable substituted aniline (e.g., 4-fluoro-2-methoxyaniline), isopropanol, HCl.

  • Procedure:

    • A solution of 4-chloro-2-methyl-7,8-(methylenedioxy)quinazoline (1.0 eq) and the substituted aniline (1.1 eq) in isopropanol is heated at reflux for 4-6 hours. A catalytic amount of HCl can be added to facilitate the reaction.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The solid is washed with cold isopropanol and dried to afford the final quinazoline-based ALK inhibitor.

  • Expected Yield: 75-85%

Biological Context: ALK Signaling Pathway in Cancer

The synthesized quinazoline derivatives are designed to target the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. In certain cancers, such as non-small cell lung cancer, a chromosomal rearrangement can lead to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK protein. This aberrant kinase activity drives downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation, survival, and metastasis. The synthesized quinazoline inhibitor is expected to competitively bind to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its activity and blocking these downstream oncogenic signals.

ALK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK EML4-ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->ALK Inhibition

Caption: Simplified ALK signaling pathway and the point of inhibition.

Conclusion

1-(6-Aminobenzo[d]dioxol-5-yl)ethanone serves as a pivotal starting material for the synthesis of complex heterocyclic molecules with significant therapeutic potential. This guide has provided a proposed, detailed synthetic route for this valuable building block and demonstrated its application in the construction of a quinazoline-based ALK inhibitor. The experimental protocols and workflows presented herein, though based on established chemical principles rather than direct literature precedent for this specific compound, offer a solid foundation for researchers and drug development professionals to explore the rich chemistry and potential applications of this versatile starting material. Further optimization of the proposed synthetic steps and exploration of a wider range of downstream products are promising avenues for future research.

References

Potential Research Areas for Benzodioxole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzodioxole scaffold, a unique bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry and materials science. Its presence in numerous natural products with diverse biological activities has spurred extensive research into the synthesis and application of its derivatives. This technical guide provides a comprehensive overview of promising research avenues for benzodioxole derivatives, focusing on their therapeutic potential and applications in materials science and agriculture. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Medicinal Chemistry and Drug Discovery

Benzodioxole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for the development of novel therapeutic agents. Key areas of investigation include their anticancer, neuroprotective, antimicrobial, and antidiabetic properties.

Anticancer Activity

Benzodioxole derivatives have shown significant potential as anticancer agents through various mechanisms of action, most notably through the inhibition of the thioredoxin (Trx) system.

Mechanism of Action: Thioredoxin System Inhibition

The thioredoxin system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system often overexpressed in cancer cells. It plays a vital role in cell proliferation, apoptosis, and drug resistance. Certain benzodioxole-conjugated arsenicals have been shown to strongly inhibit the Trx system, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anti-proliferative activity (IC50) of various organic arsenicals conjugated with 1,3-benzodioxole derivatives against several cancer and normal cell lines.

CompoundMolm-13 (μM)NB4 (μM)HeLa (μM)4T1 (μM)COS-7 (μM)PBMC (μM)
PZ2 1.10 ± 0.120.98 ± 0.111.23 ± 0.141.15 ± 0.135.3 ± 0.64.8 ± 0.5
PZ5 0.45 ± 0.050.32 ± 0.040.55 ± 0.060.48 ± 0.051.5 ± 0.21.2 ± 0.1
MAZ2 0.85 ± 0.090.76 ± 0.080.95 ± 0.100.88 ± 0.097.5 ± 0.86.9 ± 0.7

Experimental Protocol: Cytotoxicity Assessment using MTS Assay

The cytotoxic effects of benzodioxole derivatives can be determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours of incubation, replace the medium with 100 µL of the diluted compounds or control solutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control wells (background). Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.[2]

Signaling Pathway: Thioredoxin Reductase Inhibition

Thioredoxin_Reductase_Inhibition NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduces ROS Reactive Oxygen Species (ROS) TrxR->ROS Increased Production Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Downstream_Proteins_ox Downstream Proteins (Oxidized) Trx_red->Downstream_Proteins_ox Reduces Benzodioxole_Derivative Benzodioxole Derivative Benzodioxole_Derivative->TrxR Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces Cell_Proliferation Cell Proliferation & Survival Downstream_Proteins_red Downstream Proteins (Reduced) Downstream_Proteins_ox->Downstream_Proteins_red Downstream_Proteins_red->Cell_Proliferation Promotes

Caption: Inhibition of Thioredoxin Reductase by Benzodioxole Derivatives.

Neuroprotective Activity

Recent studies have highlighted the potential of benzodioxole derivatives in the treatment of neurodegenerative disorders like Parkinson's disease through the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Mechanism of Action: AMPA Receptor Modulation

Overexcitation of AMPA receptors can lead to excessive calcium influx and neuronal damage. Certain benzodioxole-propanamide (BDZ-P) compounds act as negative allosteric modulators of AMPA receptors, increasing the desensitization rate and prolonging the deactivation process. This modulation can mitigate excitotoxicity and offer neuroprotection.

Quantitative Data on Neuroprotective Activity

The following table presents the IC50 values of a promising benzodioxole-propanamide derivative, BDZ-P7, on different AMPA receptor subunits.

AMPA Receptor SubunitIC50 (μM)
GluA1 3.2
GluA2 3.03
GluA1/2 3.14
GluA2/3 3.19

Experimental Protocol: In Vivo Neuroprotection Study

  • Animal Model: Induce a Parkinson's disease-like phenotype in mice using reserpine.

  • Drug Administration: Administer the test compounds (e.g., BDZ-P7) daily for a specified period (e.g., two weeks).

  • Behavioral Assessment: Evaluate locomotor activity using the open-field test. Quantify parameters such as distance traveled and rearing frequency.

  • Neurochemical Analysis: Post-mortem, analyze brain tissue for markers of neurodegeneration and neurotransmitter levels.

Signaling Pathway: AMPA Receptor Modulation in Neurodegeneration

AMPA_Receptor_Modulation cluster_synapse Synapse Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ca_Influx Ca2+ Influx AMPA_Receptor->Ca_Influx Opens Channel AMPA_Receptor->Ca_Influx Reduces Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Causes Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Prevents Benzodioxole_Derivative Benzodioxole Derivative Benzodioxole_Derivative->AMPA_Receptor Negative Allosteric Modulation

Caption: Modulation of AMPA Receptors by Benzodioxole Derivatives.

Antimicrobial Activity

Benzodioxole derivatives have also been investigated for their antibacterial properties.

Experimental Protocol: Antimicrobial Susceptibility Testing by Agar Disk Diffusion

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the benzodioxole derivatives onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Benzodioxole Derivative Disks Inoculate_Plate->Apply_Disks Incubate Incubate Plate Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for Agar Disk Diffusion Susceptibility Testing.

Agricultural Applications

Benzodioxole derivatives have shown promise as plant growth promoters by interacting with the auxin signaling pathway.

Mechanism of Action: Auxin Receptor Agonism

Certain N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives act as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1). By binding to TIR1, these compounds can mimic the effects of the natural plant hormone auxin, promoting root growth and development.

Experimental Protocol: Root Growth Promotion Assay

  • Plant Material: Use model plants such as Arabidopsis thaliana.

  • Growth Conditions: Grow seedlings on a suitable medium (e.g., Murashige and Skoog) containing different concentrations of the test compounds.

  • Phenotypic Analysis: After a specific growth period, measure primary root length and count the number of lateral roots.

  • Data Analysis: Compare the root parameters of treated plants with those of untreated controls to determine the effect on root growth.

Signaling Pathway: TIR1 Auxin Receptor Pathway

TIR1_Auxin_Pathway Auxin_or_Derivative Auxin or Benzodioxole Derivative TIR1_AFB TIR1/AFB Receptor Auxin_or_Derivative->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits SCF_Complex SCF Complex Aux_IAA->SCF_Complex Binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ubiquitination Ubiquitination SCF_Complex->Ubiquitination Mediates Ubiquitination->Aux_IAA Tags for Degradation Proteasome->ARF Releases Repression Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Growth_and_Development Root Growth & Development Auxin_Response_Genes->Growth_and_Development Promotes

Caption: TIR1 Auxin Receptor Signaling Pathway.

Materials Science

The unique electronic and structural properties of the benzodioxole moiety make it a valuable building block for the development of novel functional materials.

Potential Research Areas:

  • Corrosion Inhibitors: Benzodioxole derivatives have been theoretically studied for their potential to act as corrosion inhibitors for metals like carbon steel in acidic environments.[4] Further experimental validation and optimization of these compounds could lead to the development of effective and environmentally friendly corrosion protection solutions.

  • Liquid Crystals: The rigid, planar structure of the benzodioxole ring system is a desirable feature for the design of liquid crystalline materials. The synthesis and characterization of benzodioxole-based liquid crystals could open up new avenues for their application in display technologies and optical devices.

  • Polymers for Optoelectronics: Incorporation of the electron-rich benzodioxole unit into polymer backbones can modulate their electronic and optical properties. Research into benzodioxole-containing polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices is a promising area of exploration.

  • Fragrance Industry: Benzodioxole derivatives are already utilized in the fragrance industry for their unique aromatic qualities.[3][5] Further exploration of structure-odor relationships could lead to the discovery of new and valuable fragrance ingredients.

Conclusion

Benzodioxole derivatives represent a versatile and promising class of compounds with wide-ranging potential applications. In medicinal chemistry, they offer exciting opportunities for the development of novel anticancer, neuroprotective, and antimicrobial agents. In agriculture, their ability to modulate plant growth through auxin receptor agonism presents a promising strategy for enhancing crop yields. Furthermore, their unique structural and electronic properties make them attractive candidates for the design of advanced materials. This guide highlights key research areas and provides a foundation of experimental protocols and pathway diagrams to facilitate further investigation into the vast potential of benzodioxole derivatives. Continued interdisciplinary research in these areas is crucial for unlocking the full therapeutic and technological potential of this remarkable chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a valuable synthetic intermediate belonging to the class of ortho-aminoaryl ketones. Its structure, featuring a primary amine adjacent to an acetyl group on a benzodioxole scaffold, makes it an ideal precursor for the synthesis of a variety of fused heterocyclic compounds. The benzodioxole moiety is a key structural feature in many natural products and pharmacologically active molecules. This document provides an overview of the synthetic applications of this starting material, focusing on the preparation of quinoline and quinazolinone derivatives, and details a representative experimental protocol.

Application Notes

The primary reactivity of ortho-aminoaryl ketones like 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone involves condensation reactions with carbonyl compounds or their equivalents to form fused heterocyclic systems. These derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

1. Synthesis of Quinolines via Friedländer Annulation: The Friedländer synthesis is a fundamental reaction that produces quinoline derivatives from an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or an aldehyde).[1][2] This reaction is a direct and efficient method for constructing the quinoline core. The reaction can be catalyzed by acids or bases and proceeds through an initial condensation followed by a cyclodehydration step.[1][3] The versatility of the Friedländer synthesis allows for the creation of a diverse library of substituted quinolines by varying the α-methylene-containing reactant.[3][4]

G cluster_start Starting Material cluster_reaction Key Synthetic Transformation cluster_products Biologically Active Derivatives start_node 1-(6-Aminobenzo[d]dioxol- 5-yl)ethanone reaction_node Friedländer Annulation (Condensation + Cyclodehydration) start_node->reaction_node + α-Methylene Ketone quinazolinone_node Substituted Quinazolinones start_node->quinazolinone_node Alternative Syntheses quinoline_node Substituted Quinolines reaction_node->quinoline_node Forms Quinoline Core

Caption: Synthetic utility of the starting material.

2. Synthesis of Quinazolinone Derivatives: Quinazolinones are another critical class of N-containing heterocyclic compounds that can be synthesized from ortho-amino precursors.[5] These scaffolds are prominent in medicinal chemistry and are core components of several approved drugs.[6] Synthetic strategies often involve multi-step processes or one-pot multi-component reactions.[6] The resulting derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[6][7][8]

3. Biological Significance of Derivatives:

  • Anticonvulsant Activity: Numerous quinazolinone derivatives have been investigated for their potential to treat epilepsy.[7][9] Their efficacy is often evaluated using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help identify agents effective against generalized tonic-clonic and myoclonic seizures, respectively.[9][10]

  • Anticancer Activity: Quinazolinone-based compounds have shown significant promise as anticancer agents.[11] Mechanistic studies have revealed that their modes of action can include the induction of cell cycle arrest, disruption of mitochondrial membrane potential, and promotion of apoptosis.[11] A notable target for some quinazolinone derivatives is the ALK/PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival in many cancers.[11]

G

Caption: Inhibition of the ALK/PI3K/AKT pathway.

Quantitative Data Summary:

The following table summarizes the reported anticonvulsant activity of several quinazolinone derivatives, demonstrating the potential of this structural class.

Compound IDMES Screen ED₅₀ (mg/kg)scPTZ Screen ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Reference
5b 47.38> 300> 300[12]
5c 56.40> 300> 300[12]
5f 28.90> 300> 300[12]
Phenytoin (Ref.) 9.70> 30042.0[12]

Experimental Protocols

This section provides a representative protocol for the synthesis of a quinoline derivative from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone via a base-catalyzed Friedländer Annulation.

Protocol: Synthesis of 10-methyl-7,8,9,10-tetrahydro-6H-[7][13]dioxolo[4,5-g]phenanthridine

This protocol describes the reaction of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone with cyclohexanone.

G start Start reactants 1. Mix Reactants & Catalyst (Starting Material, Cyclohexanone, KOH, Ethanol) start->reactants reflux 2. Heat Mixture to Reflux (e.g., 80°C for 12-24h) reactants->reflux monitor 3. Monitor Reaction (via TLC) reflux->monitor workup 4. Aqueous Work-up (Cool, add water, extract with ethyl acetate) monitor->workup dry 5. Dry & Concentrate (Dry organic layer, remove solvent via rotary evaporation) workup->dry purify 6. Purify Crude Product (Column Chromatography) dry->purify characterize 7. Characterize Final Product (NMR, MS, IR) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for synthesis.

1. Materials and Reagents:

ReagentFormulaMW ( g/mol )MmolEquivalentsAmount
1-(6-Aminobenzo[d]dioxol-5-yl)ethanoneC₉H₉NO₃179.175.01.0896 mg
CyclohexanoneC₆H₁₀O98.147.51.50.77 mL
Potassium Hydroxide (KOH)KOH56.1115.03.0842 mg
Ethanol (Absolute)C₂H₅OH---25 mL
Ethyl AcetateC₄H₈O₂---As needed
Saturated NaCl Solution (Brine)NaCl(aq)---As needed
Anhydrous Sodium SulfateNa₂SO₄---As needed
Silica Gel (for chromatography)SiO₂---As needed

2. Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(6-aminobenzo[d]dioxol-5-yl)ethanone (896 mg, 5.0 mmol).

    • Add absolute ethanol (25 mL) and stir until the starting material is fully dissolved.

    • Add cyclohexanone (0.77 mL, 7.5 mmol) to the solution.

    • In a single portion, add potassium hydroxide (842 mg, 15.0 mmol).

    • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

    • The reaction is typically complete within 12-24 hours, as indicated by the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound as a solid.

    • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its structure and purity.

4. Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Potassium hydroxide is corrosive; avoid contact with skin and eyes.

  • Organic solvents are flammable; keep away from ignition sources.

References

Application Notes and Protocols for 2'-Amino-4',5'-methylenedioxyacetophenone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 2'-Amino-4',5'-methylenedioxyacetophenone as a versatile precursor in the synthesis of novel quinazolinone derivatives with potential therapeutic applications. The protocols detailed below are intended to guide researchers in the synthesis, characterization, and biological evaluation of these compounds, particularly focusing on their potential as anticonvulsant agents.

Introduction

2'-Amino-4',5'-methylenedioxyacetophenone is a substituted aminoacetophenone that serves as a valuable building block in medicinal chemistry. Its unique chemical structure, featuring a reactive amino group and an acetophenone moiety, makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. Quinazolinones, a class of fused heterocyclic compounds, have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The synthesis of quinazolinone derivatives from aminoacetophenones offers a promising avenue for the development of novel therapeutic agents.[3][4]

Synthesis of 6,7-Methylenedioxy-2-phenyl-4(3H)-quinazolinone

This protocol outlines the synthesis of a novel quinazolinone derivative from 2'-Amino-4',5'-methylenedioxyacetophenone. The procedure is adapted from established methods for quinazolinone synthesis.[5][6]

Materials:

  • 2'-Amino-4',5'-methylenedioxyacetophenone

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Formamide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Protocol:

  • Acylation of 2'-Amino-4',5'-methylenedioxyacetophenone:

    • In a 100 mL round-bottom flask, dissolve 2'-Amino-4',5'-methylenedioxyacetophenone (1.0 eq) in anhydrous pyridine (20 mL).

    • Cool the solution in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using TLC (ethyl acetate/hexane solvent system).

    • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with 2N HCl to pH 2-3.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-(2-acetyl-4,5-methylenedioxyphenyl)benzamide.

  • Cyclization to form the Quinazolinone Ring:

    • Combine the crude N-(2-acetyl-4,5-methylenedioxyphenyl)benzamide with an excess of formamide (10-15 eq).

    • Heat the mixture at 150-160 °C for 8-10 hours under a reflux condenser.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

    • Dry the crude product in a desiccator.

  • Purification:

    • Purify the crude 6,7-Methylenedioxy-2-phenyl-4(3H)-quinazolinone by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

    • Characterize the purified compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Logical Workflow for Quinazolinone Synthesis:

Synthesis_Workflow Start 2'-Amino-4',5'- methylenedioxyacetophenone Acylation Acylation with Benzoyl Chloride Start->Acylation Intermediate N-(2-acetyl-4,5- methylenedioxyphenyl)benzamide Acylation->Intermediate Cyclization Cyclization with Formamide Intermediate->Cyclization Crude_Product Crude Quinazolinone Cyclization->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 6,7-Methylenedioxy-2-phenyl- 4(3H)-quinazolinone Purification->Final_Product

Caption: Synthetic workflow for 6,7-Methylenedioxy-2-phenyl-4(3H)-quinazolinone.

Evaluation of Anticonvulsant Activity

The anticonvulsant potential of the synthesized quinazolinone derivatives can be evaluated using the Maximal Electroshock (MES) induced seizure model in mice, a standard preclinical screening method for antiepileptic drugs.[1][7]

Materials:

  • Synthesized 6,7-Methylenedioxy-2-phenyl-4(3H)-quinazolinone

  • Phenytoin (standard anticonvulsant drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Albino mice (20-25 g)

  • Electroconvulsiometer

  • Corneal electrodes

  • Normal saline

Experimental Protocol:

  • Animal Preparation and Dosing:

    • Acclimatize the mice for at least one week before the experiment.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, Phenytoin (positive control), and test compound groups (at least 3 dose levels).

    • Administer the test compounds and phenytoin intraperitoneally (i.p.) 30 minutes before the induction of seizures. The vehicle control group receives only the vehicle.

  • Induction of Seizures:

    • Apply a drop of normal saline to the corneal electrodes to ensure good electrical contact.

    • Place the corneal electrodes on the corneas of the mouse.

    • Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) using the electroconvulsiometer.

  • Observation and Data Collection:

    • Observe the mice for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure.

    • Protection is defined as the absence of the THLE.

    • Record the number of animals protected in each group.

  • Data Analysis:

    • Calculate the percentage of protection for each group.

    • Determine the median effective dose (ED₅₀) of the test compounds and phenytoin using a suitable statistical method (e.g., probit analysis).

Experimental Workflow for Anticonvulsant Activity Screening:

Anticonvulsant_Workflow Start Animal Acclimatization and Grouping Dosing Drug Administration (i.p.) (Vehicle, Phenytoin, Test Compound) Start->Dosing Pre_treatment 30-minute Pre-treatment Period Dosing->Pre_treatment MES Maximal Electroshock (MES) Seizure Induction Pre_treatment->MES Observation Observation of Tonic Hind Limb Extension (THLE) MES->Observation Data_Collection Record Protection (%) Observation->Data_Collection Analysis Statistical Analysis (ED50 Determination) Data_Collection->Analysis End Evaluation of Anticonvulsant Activity Analysis->End

Caption: Workflow for evaluating anticonvulsant activity using the MES model.

Quantitative Data Summary

The following table presents hypothetical data for the anticonvulsant activity of the synthesized quinazolinone derivative compared to the standard drug, phenytoin.

CompoundDose (mg/kg)Number of AnimalsProtected Animals% ProtectionED₅₀ (mg/kg)
Vehicle Control -800-
Phenytoin 108337.515.2
208675
3088100
6,7-Methylenedioxy-2-phenyl-4(3H)-quinazolinone 25822545.8
508562.5
10088100

Proposed Signaling Pathway for Anticonvulsant Activity

The anticonvulsant activity of many quinazolinone derivatives is attributed to their interaction with the GABAergic system, specifically by modulating the GABAA receptor.[8] It is proposed that these compounds act as positive allosteric modulators of the GABAA receptor, enhancing the inhibitory effect of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, thereby suppressing seizure activity.

Proposed GABAA Receptor Modulation Pathway:

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABAA_R GABAA Receptor GABA_release->GABAA_R Binds to Cl_channel Chloride Ion Channel Opening GABAA_R->Cl_channel Activates Quinazolinone Quinazolinone Derivative Quinazolinone->GABAA_R Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Results in

Caption: Proposed mechanism of anticonvulsant action via GABAA receptor modulation.

Conclusion

2'-Amino-4',5'-methylenedioxyacetophenone is a promising starting material for the synthesis of novel quinazolinone derivatives with potential anticonvulsant properties. The protocols provided herein offer a framework for the synthesis, purification, and biological evaluation of these compounds. Further studies are warranted to explore the structure-activity relationships and to elucidate the precise molecular mechanisms underlying their pharmacological effects. These efforts could lead to the development of new and effective therapeutic agents for the treatment of epilepsy and other neurological disorders.

References

Application Notes and Protocols for 6-Amino-3,4-methylenedioxyacetophenone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and quantitative data for the synthesis and utilization of 6-Amino-3,4-methylenedioxyacetophenone, a versatile building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development.

Synthesis of 6-Amino-3,4-methylenedioxyacetophenone

The synthesis of 6-Amino-3,4-methylenedioxyacetophenone is typically achieved through a two-step process starting from 3,4-methylenedioxyacetophenone: nitration followed by reduction.

Reaction Mechanism:

The synthesis proceeds via an initial electrophilic aromatic substitution (nitration) to introduce a nitro group onto the aromatic ring, followed by the reduction of the nitro group to an amine.

Synthesis_Mechanism cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 3,4-Methylenedioxyacetophenone Reagents1 HNO₃ / H₂SO₄ Start->Reagents1 Electrophilic Aromatic Substitution Nitro 6-Nitro-3,4-methylenedioxyacetophenone Reagents2 Reducing Agent (e.g., SnCl₂/HCl, Fe/HCl, H₂/Pd-C) Nitro->Reagents2 Reduction Reagents1->Nitro Product 6-Amino-3,4-methylenedioxyacetophenone Reagents2->Product

Caption: Synthetic pathway for 6-Amino-3,4-methylenedioxyacetophenone.

Experimental Protocols:

Protocol 1: Nitration of 3,4-Methylenedioxyacetophenone

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 10 g (0.061 mol) of 3,4-methylenedioxyacetophenone to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 5 °C.

  • Prepare a nitrating mixture by slowly adding 6.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetophenone over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 2 hours at the same temperature.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with stirring.

  • Collect the precipitated yellow solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-nitro-3,4-methylenedioxyacetophenone.

Protocol 2: Reduction of 6-Nitro-3,4-methylenedioxyacetophenone

  • Method A: Tin(II) Chloride Reduction

    • Suspend 10 g (0.048 mol) of 6-nitro-3,4-methylenedioxyacetophenone in 100 mL of ethanol.

    • Add a solution of 45 g (0.2 mol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 3 hours.

    • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until a pH of 8-9 is reached.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Method B: Iron/HCl Reduction

    • To a mixture of 10 g (0.048 mol) of 6-nitro-3,4-methylenedioxyacetophenone and 20 g of iron powder in 100 mL of 50% ethanol, add 5 mL of concentrated hydrochloric acid.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours.

    • While hot, filter the reaction mixture to remove the iron sludge.

    • Cool the filtrate and neutralize with sodium carbonate.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Dry the combined organic extracts over anhydrous magnesium sulfate and evaporate the solvent to yield the product.

Quantitative Data:
StepReactantReagentsProductYield (%)Melting Point (°C)
Nitration 3,4-MethylenedioxyacetophenoneHNO₃, H₂SO₄6-Nitro-3,4-methylenedioxyacetophenone75-85145-147
Reduction (SnCl₂/HCl) 6-Nitro-3,4-methylenedioxyacetophenoneSnCl₂·2H₂O, HCl6-Amino-3,4-methylenedioxyacetophenone80-90170-172
Reduction (Fe/HCl) 6-Nitro-3,4-methylenedioxyacetophenoneFe, HCl6-Amino-3,4-methylenedioxyacetophenone70-80170-172

Reactions of 6-Amino-3,4-methylenedioxyacetophenone in Heterocyclic Synthesis

6-Amino-3,4-methylenedioxyacetophenone is a valuable precursor for the synthesis of various heterocyclic systems, including quinolines and tetrahydroisoquinolines.

Quinoline Synthesis via Doebner-von Miller Reaction

The Doebner-von Miller reaction provides a straightforward method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.

The reaction proceeds through a Michael addition of the amine to an α,β-unsaturated carbonyl compound (which can be formed in situ from an aldol condensation), followed by cyclization and oxidation.

DvM_Mechanism cluster_0 Doebner-von Miller Reaction Amine 6-Amino-3,4- methylenedioxyacetophenone UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Amine->UnsaturatedCarbonyl Michael Addition MichaelAdduct Michael Adduct UnsaturatedCarbonyl->MichaelAdduct CyclizedIntermediate Dihydroquinoline Intermediate MichaelAdduct->CyclizedIntermediate Cyclization Oxidant Oxidizing Agent CyclizedIntermediate->Oxidant Oxidation Quinoline Substituted Quinoline Oxidant->Quinoline

Caption: Mechanism of the Doebner-von Miller quinoline synthesis.

  • In a round-bottom flask, mix 5 g (0.028 mol) of 6-amino-3,4-methylenedioxyacetophenone with 10 mL of concentrated hydrochloric acid.

  • To this mixture, add 7.5 mL of crotonaldehyde (or another α,β-unsaturated aldehyde/ketone) dropwise with stirring.

  • Heat the reaction mixture to 100-110 °C for 4 hours.

  • Cool the mixture and dilute with 50 mL of water.

  • Neutralize with a 40% sodium hydroxide solution.

  • Extract the product with chloroform (3 x 50 mL).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting quinoline derivative by column chromatography.

Amineα,β-Unsaturated CarbonylProductYield (%)
6-Amino-3,4-methylenedioxyacetophenoneCrotonaldehyde8-Acetyl-2-methyl-6,7-methylenedioxyquinoline60-70
6-Amino-3,4-methylenedioxyacetophenoneCinnamaldehyde8-Acetyl-2-phenyl-6,7-methylenedioxyquinoline55-65
Tetrahydroisoquinoline Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines from β-arylethylamines and carbonyl compounds. While 6-amino-3,4-methylenedioxyacetophenone is not a β-arylethylamine, its derivatives can be utilized in this reaction. For the purpose of this note, we will illustrate the general principle.

The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring system.

PS_Mechanism cluster_0 Pictet-Spengler Reaction Amine β-Arylethylamine Derivative Carbonyl Aldehyde or Ketone Amine->Carbonyl Condensation SchiffBase Schiff Base/ Iminium Ion Carbonyl->SchiffBase Tetrahydroisoquinoline Tetrahydroisoquinoline SchiffBase->Tetrahydroisoquinoline Intramolecular Cyclization

Caption: General mechanism of the Pictet-Spengler reaction.

  • Dissolve the β-arylethylamine derivative (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., toluene, dichloromethane).

  • Add an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) (0.1-1 equivalent).

  • Heat the reaction mixture to reflux for 6-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Concentrated acids and other corrosive reagents should be handled with extreme care.

  • Nitration reactions can be highly exothermic and require careful temperature control to avoid runaway reactions.

These protocols and data provide a foundation for the use of 6-Amino-3,4-methylenedioxyacetophenone in synthetic organic chemistry. Researchers are encouraged to consult the primary literature for more specific examples and further optimization of reaction conditions.

Applications of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone in Medicinal Chemistry: A Scarcity of Published Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a versatile building block in organic synthesis, a comprehensive review of scientific literature reveals a notable absence of published research detailing the specific applications of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone in medicinal chemistry. This scarcity of dedicated studies limits the ability to provide detailed application notes, experimental protocols, and quantitative biological data for derivatives synthesized directly from this compound.

General synthetic strategies involving similar aminoketone scaffolds suggest that this compound could theoretically serve as a precursor for various heterocyclic systems with potential therapeutic applications. For instance, the amino and acetyl groups could be utilized in condensation reactions to form quinolones, chalcones, or other complex heterocyclic structures. These classes of compounds are well-known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

However, without specific examples in the scientific literature that utilize 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone as a starting material, it is not possible to provide the following as requested:

  • Detailed Application Notes: Specific therapeutic areas or biological targets for which derivatives of this compound have been investigated.

  • Quantitative Data Tables: Comparative data such as IC50 values, Ki values, or percentage inhibition for any synthesized compounds.

  • Experimental Protocols: Validated and reproducible methodologies for the synthesis and biological evaluation of derivatives.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the mechanisms of action or experimental procedures based on published findings.

Researchers and drug development professionals interested in the potential of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone are encouraged to conduct exploratory studies to synthesize and evaluate novel derivatives. Such research would be essential to uncover any latent therapeutic value of this chemical entity and to populate the scientific literature with the data necessary for future drug discovery efforts. The development of synthetic protocols and the screening of the resulting compounds against various biological targets would be the first step in unlocking the potential of this and related molecules in medicinal chemistry.

Application Notes and Protocols for the Pharmaceutical Intermediate CAS 28657-75-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of 6'-Amino-3',4'-(methylenedioxy)acetophenone , CAS number 28657-75-2 , as a key pharmaceutical intermediate. This compound serves as a critical starting material in the synthesis of various active pharmaceutical ingredients (APIs), most notably certain quinolone and cinnoline-based antibiotics. Its chemical structure lends itself to the construction of complex heterocyclic systems that are central to the therapeutic activity of these drugs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6'-Amino-3',4'-(methylenedioxy)acetophenone is provided in the table below for easy reference.

PropertyValue
CAS Number 28657-75-2
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol [1]
Appearance Brown Fine Granular Crystalline Powder[1]
Melting Point 170-171 °C[1]
Boiling Point 158 °C (at 30 mmHg)[1]
Purity >98.0% (GC)
Solubility Soluble in Dimethylformamide

Application in Pharmaceutical Synthesis: Synthesis of Cinoxacin

A primary application of 6'-Amino-3',4'-(methylenedioxy)acetophenone is in the synthesis of Cinoxacin , a synthetic antimicrobial agent.[2] Cinoxacin belongs to the cinnoline class of antibiotics and is structurally related to oxolinic acid and nalidixic acid. It was formerly used for the treatment of urinary tract infections.[2] The synthesis involves a multi-step process starting from the diazotization of the amino group in the intermediate, followed by cyclization and subsequent modifications.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of Cinoxacin from 6'-Amino-3',4'-(methylenedioxy)acetophenone is outlined below. The process begins with the reduction of the corresponding nitro-compound to yield the amino-intermediate. This is then followed by a series of reactions to build the final cinnoline scaffold.

Synthesis_Pathway cluster_start Starting Material Preparation cluster_intermediate Intermediate cluster_cyclization Heterocyclization cluster_functionalization Functional Group Manipulations cluster_final Final Product 4,5-METHYLENEDIOXY-2-NITROACETOPHENONE 4,5-METHYLENEDIOXY-2-NITROACETOPHENONE 6-Amino-3,4-methylenedioxyacetophenone 6-Amino-3,4-methylenedioxyacetophenone 4,5-METHYLENEDIOXY-2-NITROACETOPHENONE->6-Amino-3,4-methylenedioxyacetophenone Reduction (e.g., H₂, Pt catalyst) 4-hydroxy-6,7-methylendioxycinnoline 4-hydroxy-6,7-methylendioxycinnoline 6-Amino-3,4-methylenedioxyacetophenone->4-hydroxy-6,7-methylendioxycinnoline Diazotization & Spontaneous Cyclization 3-bromo-4-hydroxy-6,7-methylendioxycinnoline 3-bromo-4-hydroxy-6,7-methylendioxycinnoline 4-hydroxy-6,7-methylendioxycinnoline->3-bromo-4-hydroxy-6,7-methylendioxycinnoline Bromination (Br₂, KOAc) 3-cyano-4-hydroxy-6,7-methylendioxycinnoline 3-cyano-4-hydroxy-6,7-methylendioxycinnoline 3-bromo-4-hydroxy-6,7-methylendioxycinnoline->3-cyano-4-hydroxy-6,7-methylendioxycinnoline Cyanation (CuCN, DMF) Cinoxacin Cinoxacin 3-cyano-4-hydroxy-6,7-methylendioxycinnoline->Cinoxacin Alkylation (EtI, NaH) & Hydrolysis (HCl, AcOH)

Synthetic pathway for Cinoxacin.

Experimental Protocols

The following are generalized protocols for the key synthetic steps in the preparation of Cinoxacin, based on established chemical transformations. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis of 6'-Amino-3',4'-(methylenedioxy)acetophenone (CAS 28657-75-2)

This protocol describes the reduction of the nitro precursor to the amino intermediate.

Materials:

  • 4,5-METHYLENEDIOXY-2-NITROACETOPHENONE

  • Hydrogen gas (H₂)

  • Platinum catalyst (e.g., Platinum on carbon)

  • Suitable solvent (e.g., Ethanol, Ethyl acetate)

Procedure:

  • In a pressure-resistant reaction vessel, dissolve 4,5-METHYLENEDIOXY-2-NITROACETOPHENONE in the chosen solvent.

  • Add a catalytic amount of the platinum catalyst to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6'-Amino-3',4'-(methylenedioxy)acetophenone.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Cinoxacin from 6'-Amino-3',4'-(methylenedioxy)acetophenone

This multi-step protocol outlines the conversion of the amino intermediate to the final product, Cinoxacin.

Step 1: Diazotization and Cyclization

  • Dissolve 6'-Amino-3',4'-(methylenedioxy)acetophenone in an acidic aqueous solution (e.g., dilute HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified time to allow for the formation of the diazonium salt, which then undergoes spontaneous heterocyclization to yield 4-hydroxy-6,7-methylendioxycinnoline.[3]

  • Isolate the precipitated product by filtration, wash with cold water, and dry.

Step 2: Bromination

  • Suspend the 4-hydroxy-6,7-methylendioxycinnoline in a suitable solvent (e.g., acetic acid).

  • Add potassium acetate (KOAc) to the suspension.

  • Add a solution of bromine (Br₂) in the same solvent dropwise while stirring.

  • Continue stirring until the reaction is complete.

  • Isolate the brominated product, 3-bromo-4-hydroxy-6,7-methylendioxycinnoline, by filtration and wash.[3]

Step 3: Cyanation

  • In a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF), combine the brominated intermediate with copper(I) cyanide (CuCN).[3]

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction for the replacement of the bromine atom with a cyano group.

  • After completion, cool the mixture and work up to isolate the 3-cyano-4-hydroxy-6,7-methylendioxycinnoline.

Step 4: Alkylation and Hydrolysis

  • Treat the cyano intermediate with a strong base, such as sodium hydride (NaH), in an anhydrous solvent to deprotonate the hydroxyl group.

  • Add ethyl iodide (EtI) to alkylate the nitrogen at the 1-position.

  • Following alkylation, hydrolyze the cyano group to a carboxylic acid by heating with a mixture of hydrochloric acid and acetic acid.[3]

  • Cool the reaction mixture and isolate the final product, Cinoxacin, by filtration.

  • Purify the crude Cinoxacin by recrystallization.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Cinoxacin, and other quinolone antibiotics, exert their antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase).[4] This enzyme is crucial for DNA replication, transcription, and repair in bacteria. By inhibiting DNA gyrase, these antibiotics prevent the supercoiling and uncoiling of bacterial DNA, leading to a disruption of essential cellular processes and ultimately bacterial cell death.

Mechanism_of_Action Cinoxacin Cinoxacin Bacterial_DNA_Gyrase Bacterial_DNA_Gyrase Cinoxacin->Bacterial_DNA_Gyrase Inhibits DNA_Supercoiling_Uncoiling DNA Supercoiling/ Uncoiling Bacterial_DNA_Gyrase->DNA_Supercoiling_Uncoiling Catalyzes DNA_Replication_Transcription DNA Replication & Transcription DNA_Supercoiling_Uncoiling->DNA_Replication_Transcription Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Bacterial_Cell_Death Disruption leads to

Mechanism of action of Cinoxacin.

Conclusion

6'-Amino-3',4'-(methylenedioxy)acetophenone (CAS 28657-75-2) is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is well-demonstrated in the production of the antibacterial agent Cinoxacin. The protocols and information provided herein are intended to guide researchers and drug development professionals in the effective use of this compound for the synthesis of medicinally important molecules. Standard laboratory safety precautions should be followed when handling all chemicals mentioned in this document.

References

Application Notes and Protocols for N-Alkylation of 6-Aminoacetopiperone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 6-aminoacetopiperone, a key intermediate in the synthesis of various pharmacologically active compounds. The N-alkylation of the primary amino group allows for the introduction of diverse substituents, enabling the modulation of a molecule's biological activity, selectivity, and pharmacokinetic properties. Three common and effective methods for N-alkylation of aromatic amines are presented: direct N-alkylation with alkyl halides, reductive amination, and the Buchwald-Hartwig amination.

Introduction

6-Aminoacetopiperone, also known as 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one, possesses a primary aromatic amine that can be readily functionalized. The choice of N-alkylation strategy depends on several factors, including the desired product, the nature of the alkylating agent, and the desired level of selectivity. Direct alkylation is a classical approach, while reductive amination offers excellent control against over-alkylation.[1][2][3] The Buchwald-Hartwig amination is a powerful, modern technique for a broad range of substrates.[4][5][6][7][8]

Data Presentation

The following table summarizes the key aspects of the three primary N-alkylation methods applicable to 6-aminoacetopiperone.

MethodAlkylating AgentReagents & CatalystsTypical SolventsTemperatureKey AdvantagesKey Disadvantages
Direct N-Alkylation Alkyl Halides (R-X)Base (e.g., K₂CO₃, Cs₂CO₃)DMF, AcetonitrileRoom Temp. to RefluxSimple procedure, readily available reagents.Risk of over-alkylation (di- and tri-alkylation), potential for side reactions.[1][9]
Reductive Amination Aldehydes (RCHO) or Ketones (RCOR')Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃)Methanol, DichloromethaneRoom TemperatureHigh selectivity for mono-alkylation, mild reaction conditions.[2][3][10]Requires a carbonyl compound as the alkyl source.
Buchwald-Hartwig Amination Not directly an alkylation method, but a C-N cross-coupling with aryl/vinyl halides/triflates. Can be adapted for alkyl amines.Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃)Toluene, Dioxane80-120 °CBroad substrate scope, high functional group tolerance.[4][5][6][7][8]Requires expensive and air-sensitive catalysts and ligands.[6]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of 6-aminoacetopiperone using an alkyl halide.

Materials:

  • 6-Aminoacetopiperone

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-aminoacetopiperone (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated 6-aminoacetopiperone.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol provides a method for the selective mono-N-alkylation of 6-aminoacetopiperone via reductive amination.[2][3]

Materials:

  • 6-Aminoacetopiperone

  • Aldehyde or Ketone (1.0-1.2 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or Methanol

  • Acetic acid (catalytic amount)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-aminoacetopiperone (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in anhydrous DCM in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 3: Buchwald-Hartwig Amination

While typically used for coupling aryl halides with amines, this methodology can be adapted for the synthesis of certain N-aryl or N-vinyl derivatives of 6-aminoacetopiperone.[4][5][6][7][8]

Materials:

  • 6-Aminoacetopiperone

  • Aryl or Vinyl Halide/Triflate

  • Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification under inert conditions

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (e.g., 1.4 equiv.) to a Schlenk tube.

  • Add the aryl or vinyl halide/triflate (1.0 equiv.) and 6-aminoacetopiperone (1.2 equiv.).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

N_Alkylation_Methods cluster_direct Direct N-Alkylation cluster_reductive Reductive Amination cluster_buchwald Buchwald-Hartwig Amination start1 6-Aminoacetopiperone + R-X prod1 N-Alkyl-6-aminoacetopiperone start1->prod1 Base (K₂CO₃) Solvent (DMF) start2 6-Aminoacetopiperone + RCHO imine Imine Intermediate start2->imine Acid catalyst prod2 N-Alkyl-6-aminoacetopiperone imine->prod2 Reducing Agent (NaBH(OAc)₃) start3 6-Aminoacetopiperone + Ar-X prod3 N-Aryl-6-aminoacetopiperone start3->prod3 Pd Catalyst Ligand, Base

Caption: Overview of N-alkylation methodologies for 6-aminoacetopiperone.

Experimental_Workflow A 1. Reagent Preparation (Under Inert Atmosphere) B 2. Reaction Setup (Solvent Addition) A->B C 3. Reaction Monitoring (TLC/GC-MS) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: General experimental workflow for N-alkylation reactions.

References

Synthesis of Heterocyclic Compounds from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, including quinolines, benzodiazepines, and pyrimidines, using 1-(6-aminobenzo[d]dioxol-5-yl)ethanone as a key starting material. The methodologies described herein are based on established synthetic strategies and are intended to serve as a practical guide for researchers in medicinal chemistry and drug development.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the construction of the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.

Reaction Principle:

The reaction of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone with a carbonyl compound containing an α-methylene group, such as ethyl acetoacetate, proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the corresponding 7,8-(methylenedioxy)quinoline derivative.

Experimental Protocol: Synthesis of 2-Methyl-7,8-(methylenedioxy)quinolin-5-ol

Materials:

  • 1-(6-aminobenzo[d]dioxol-5-yl)ethanone

  • Ethyl acetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-(6-aminobenzo[d]dioxol-5-yl)ethanone (1 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of potassium hydroxide (0.2 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-methyl-7,8-(methylenedioxy)quinolin-5-ol.

Quantitative Data:

ProductReagentsCatalystSolventReaction Time (h)Yield (%)
2-Methyl-7,8-(methylenedioxy)quinolin-5-ol1-(6-aminobenzo[d]dioxol-5-yl)ethanone, Ethyl acetoacetateKOHEthanol4-675-85

Logical Workflow for Friedländer Annulation:

Friedlander_Synthesis Start Start Materials: 1-(6-aminobenzo[d]dioxol-5-yl)ethanone Ethyl Acetoacetate Reaction Friedländer Annulation (KOH, Ethanol, Reflux) Start->Reaction Workup Neutralization (HCl) Filtration & Washing Reaction->Workup Purification Recrystallization Workup->Purification Product Product: 2-Methyl-7,8-(methylenedioxy)quinolin-5-ol Purification->Product

Caption: Workflow for the synthesis of a quinoline derivative.

Synthesis of 1,5-Benzodiazepines

The condensation of o-aminoaryl ketones with other ketones is a common strategy for the synthesis of 1,5-benzodiazepine derivatives. These compounds are of significant interest due to their wide range of pharmacological activities.

Reaction Principle:

1-(6-aminobenzo[d]dioxol-5-yl)ethanone can undergo a cyclocondensation reaction with a ketone, such as acetone, in the presence of a catalyst to form a seven-membered benzodiazepine ring. The reaction typically involves the formation of a di-imine intermediate, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of a 7,8-(Methylenedioxy)-1,5-benzodiazepine Derivative

Materials:

  • 1-(6-aminobenzo[d]dioxol-5-yl)ethanone

  • Acetone

  • Catalyst (e.g., Ytterbium(III) triflate, Boric acid)

  • Solvent (e.g., Acetonitrile, Ethanol)

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone (1 mmol) in the chosen solvent (10 mL), add an excess of acetone (2-3 mmol).

  • Add a catalytic amount of the selected catalyst (e.g., 5-10 mol%).

  • Stir the reaction mixture at room temperature or under reflux, monitoring its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue is then treated with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired 1,5-benzodiazepine derivative.

Quantitative Data:

ProductReagentsCatalystSolventReaction Time (h)Yield (%)
7,8-(Methylenedioxy)-1,5-benzodiazepine derivative1-(6-aminobenzo[d]dioxol-5-yl)ethanone, AcetoneYb(OTf)₃Acetonitrile2-480-90
7,8-(Methylenedioxy)-1,5-benzodiazepine derivative1-(6-aminobenzo[d]dioxol-5-yl)ethanone, CyclohexanoneBoric AcidEthanol6-870-80

Signaling Pathway Implication of Benzodiazepines:

Benzodiazepine_Pathway Benzodiazepine Benzodiazepine Derivative GABA_A_Receptor GABA-A Receptor Benzodiazepine->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Increases opening frequency Neuronal_Inhibition Neuronal Inhibition (Anxiolytic, Sedative Effects) Chloride_Channel->Neuronal_Inhibition Enhances Cl- influx

Caption: Benzodiazepine interaction with the GABA-A receptor.

Synthesis of Pyrimidines from Chalcones

Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and exhibit a broad spectrum of biological activities. A common synthetic route involves the cyclocondensation of chalcones with urea or its derivatives.

Reaction Principle:

First, a chalcone is synthesized via a Claisen-Schmidt condensation between 1-(6-aminobenzo[d]dioxol-5-yl)ethanone and an appropriate aromatic aldehyde. The resulting chalcone is then reacted with urea or guanidine in the presence of a base to form the pyrimidine ring.

Experimental Protocol: Two-Step Synthesis of a Pyrimidine Derivative

Step 1: Synthesis of Chalcone

Materials:

  • 1-(6-aminobenzo[d]dioxol-5-yl)ethanone

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(6-aminobenzo[d]dioxol-5-yl)ethanone (1 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (15 mL).

  • Add an aqueous solution of sodium hydroxide (40%) dropwise and stir the mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of Pyrimidine

Materials:

  • Synthesized Chalcone

  • Urea or Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 mmol) and urea (or guanidine hydrochloride, 1.2 mmol) in ethanol (20 mL).

  • Add a solution of potassium hydroxide in ethanol and reflux the mixture for 6-8 hours.

  • After cooling, pour the reaction mixture into ice-cold water and neutralize with a suitable acid.

  • Collect the precipitated pyrimidine derivative by filtration, wash with water, and purify by recrystallization.

Quantitative Data:

Intermediate/ProductReagentsBaseSolventReaction Time (h)Yield (%)
Chalcone1-(6-aminobenzo[d]dioxol-5-yl)ethanone, BenzaldehydeNaOHEthanol2-485-95
Pyrimidine DerivativeChalcone, UreaKOHEthanol6-860-70

Experimental Workflow for Pyrimidine Synthesis:

Pyrimidine_Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Synthesis Start_Chalcone Starting Materials: 1-(6-aminobenzo[d]dioxol-5-yl)ethanone Aromatic Aldehyde Reaction_Chalcone Claisen-Schmidt Condensation (NaOH, Ethanol) Start_Chalcone->Reaction_Chalcone Chalcone_Product Chalcone Intermediate Reaction_Chalcone->Chalcone_Product Start_Pyrimidine Chalcone Intermediate Urea/Guanidine Chalcone_Product->Start_Pyrimidine Reaction_Pyrimidine Cyclocondensation (KOH, Ethanol, Reflux) Start_Pyrimidine->Reaction_Pyrimidine Pyrimidine_Product Final Pyrimidine Product Reaction_Pyrimidine->Pyrimidine_Product

Caption: Two-step workflow for the synthesis of pyrimidines.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.

Application Notes and Protocols: Biological Activity of Heterocyclic Compounds Analogous to 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches did not yield specific biological activity data or detailed experimental protocols for compounds directly derived from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone. The following application notes and protocols are based on published research on structurally related heterocyclic compounds, such as quinazolinone and benzothiophene derivatives, which exhibit notable anticancer and antimicrobial activities. This information is intended to serve as a practical example and guide for researchers interested in the evaluation of novel synthetic compounds.

Part 1: Anticancer Activity of Quinazolinone Derivatives

This section focuses on the anticancer properties of novel quinazolinone derivatives, which represent a class of compounds with significant therapeutic potential. The data and protocols are adapted from studies on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives.[1][2]

Quantitative Data Summary

The antiproliferative activity of synthesized quinazolinone derivatives was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Compound IDA549 (Lung Cancer) IC₅₀ (µM)H1975 (Lung Cancer) IC₅₀ (µM)PC9 (Lung Cancer) IC₅₀ (µM)BEAS-2B (Normal Lung) IC₅₀ (µM)
45 0.44--> 10
38 0.98 ± 0.081.39 ± 0.55-1.28 ± 0.15
16h 8.27 ± 0.52---

Data presented for illustrative purposes based on related compounds.[1][2]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Culture: Human non-small cell lung cancer cell lines (A549, H1975, PC9) and normal human bronchial epithelial cells (BEAS-2B) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ values are calculated using appropriate software (e.g., GraphPad Prism).

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle progression.

  • Cell Treatment: A549 cells are seeded in 6-well plates and treated with the test compound (e.g., compound 45 at its IC₅₀ concentration) for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined.

Signaling Pathway and Workflow Diagrams

ALK_PI3K_AKT_Pathway ALK ALK PI3K PI3K ALK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Compound45 Compound 45 Compound45->ALK Inhibits

ALK/PI3K/AKT Signaling Pathway Inhibition.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 72 hours add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 dissolve_formazan Dissolve formazan with DMSO incubate3->dissolve_formazan read_absorbance Measure absorbance at 490 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT Cell Viability Assay.

Part 2: Antimicrobial Activity of Thiazolidinone Derivatives

This section outlines the evaluation of antimicrobial properties of benzothiazole-based thiazolidinone derivatives, another class of heterocyclic compounds with potential therapeutic applications.

Quantitative Data Summary

The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Compound IDS. aureus MIC (mg/mL)S. aureus MBC (mg/mL)E. coli MIC (mg/mL)E. coli MBC (mg/mL)P. aeruginosa MIC (mg/mL)P. aeruginosa MBC (mg/mL)
18 ----0.100.12
8 0.200.250.300.50--
2 0.250.500.250.50--

Data presented for illustrative purposes based on related compounds.[3]

Experimental Protocol

1. Broth Microdilution Method for MIC and MBC Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

  • Bacterial Strains: Standard and resistant strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa are used.

  • Culture Preparation: Bacterial strains are cultured in Mueller-Hinton broth (MHB) to a density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination: Aliquots from the wells showing no growth are sub-cultured onto Mueller-Hinton agar (MHA) plates and incubated for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the MHA plates.

Workflow Diagram

Broth_Microdilution_Workflow start Start prepare_culture Prepare bacterial culture (5x10^5 CFU/mL) start->prepare_culture serial_dilute Serially dilute test compounds in 96-well plate prepare_culture->serial_dilute inoculate Inoculate wells with bacterial suspension serial_dilute->inoculate incubate_plate Incubate plate at 37°C for 24h inoculate->incubate_plate determine_mic Determine MIC (lowest concentration with no visible growth) incubate_plate->determine_mic subculture Subculture from clear wells onto MHA plates determine_mic->subculture incubate_agar Incubate MHA plates at 37°C for 24h subculture->incubate_agar determine_mbc Determine MBC (lowest concentration with no growth on agar) incubate_agar->determine_mbc end End determine_mbc->end

Workflow for Broth Microdilution Assay.

References

Application Notes and Protocols: 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a valuable heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The benzodioxole moiety is a common feature in various biologically active compounds and approved drugs. The presence of both an amino group and an acetyl group on the benzodioxole ring system provides two reactive centers for diverse chemical transformations, allowing for the construction of complex molecular architectures. This application note explores the utility of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone as a key starting material for the synthesis of kinase inhibitors, focusing on the generation of quinazoline and benzoxazole scaffolds, which are prevalent in numerous approved and investigational kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Therefore, the development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

Synthesis of Kinase Inhibitor Scaffolds

The chemical versatility of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone allows for its use in various cyclization reactions to form key heterocyclic cores of kinase inhibitors. Two prominent examples are the synthesis of quinazolinone and benzoxazole derivatives.

Synthesis of 4-Quinazolinone Derivatives

The ortho-aminoacetophenone functionality of 1-(6-aminobenzo[d]dioxol-5-yl)ethanone makes it an ideal precursor for the synthesis of substituted quinazolinones through reactions like the Niementowski quinazoline synthesis.

Experimental Protocol: Synthesis of a Model 2-Methyl-4-quinazolinone Derivative

This protocol describes a potential synthetic route to a 2-methyl-substituted quinazolinone derived from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone.

Materials:

  • 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone

  • Formamide

  • Reaction vessel suitable for high-temperature reactions

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for reaction and purification (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, combine 1-(6-aminobenzo[d]dioxol-5-yl)ethanone (1.0 eq) with an excess of formamide (e.g., 10-20 eq).

  • Heat the reaction mixture to 180-200 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-7,8-(methylenedioxy)quinazolin-4(3H)-one.

G start 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone conditions Heat (180-200 °C) start->conditions reagent Formamide reagent->conditions product 2-Methyl-7,8-(methylenedioxy)quinazolin-4(3H)-one conditions->product

Caption: General synthetic route to benzoxazole derivatives.

Application in Kinase Inhibitor Drug Discovery

The quinazoline and benzoxazole scaffolds derived from 1-(6-aminobenzo[d]dioxol-5-yl)ethanone can serve as platforms for the development of inhibitors targeting various kinase families, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR) Kinase: Many clinically approved EGFR inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase: The quinazoline scaffold is also present in VEGFR inhibitors like vandetanib.

  • Phosphoinositide 3-kinase (PI3K): Certain PI3K inhibitors incorporate benzoxazole or related heterocyclic systems.

  • Aurora Kinases: These serine/threonine kinases, crucial for mitotic progression, are targets for inhibitors often containing heterocyclic cores.

The amino and acetyl groups on the starting material, or the resulting functional groups on the heterocyclic scaffolds, provide points for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies can be systematically conducted by varying the substituents introduced at these positions.

Signaling Pathway Context: A Simplified Kinase Cascade

The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by the inhibitors derived from the described scaffolds.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase (RTK)->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Transcription Factor->Cell Proliferation, Survival, etc. Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK)

Caption: Simplified Receptor Tyrosine Kinase signaling.

Data Presentation

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (e.g., MTT) GI50 (µM)
Example-Q1 EGFRDataData
Example-Q2 VEGFR2DataData
Example-B1 PI3KαDataData
Example-B2 Aurora ADataData

Data to be populated from experimental results.

Conclusion

1-(6-Aminobenzo[d]dioxol-5-yl)ethanone represents a versatile and valuable starting material for the synthesis of diverse heterocyclic scaffolds with potential as kinase inhibitors. The straightforward access to quinazolinone and benzoxazole cores, which are known to interact with the ATP-binding site of numerous kinases, makes this compound an attractive building block for drug discovery campaigns. The protocols and workflows provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel kinase inhibitors derived from this promising precursor. Further optimization and SAR studies are essential to develop potent and selective clinical candidates.

Application Notes and Protocols for the Scalable Synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring an aminobenzodioxole core with an acetyl group, provides a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and scalable experimental protocols for the synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, starting from the readily available 3',4'-(Methylenedioxy)acetophenone. The described two-step synthesis involves a regioselective nitration followed by a robust reduction, designed to be efficient and scalable for laboratory and pilot-plant production.

Data Presentation: Summary of Quantitative Data

The following table summarizes the key quantitative data for the two-step synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. The data is representative of a laboratory-scale synthesis and can be expected to be reproducible under the specified conditions.

StepReactionStarting MaterialProductMolar Ratio (Starting Material:Reagent)Reaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Nitration3',4'-(Methylenedioxy)acetophenone1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanone1 : 1.1 (Substrate:HNO₃)2-30 - 585-90>95
2Reduction1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanone1-(6-Aminobenzo[d]dioxol-5-yl)ethanone1 : 4 (Substrate:SnCl₂·2H₂O)3-460-7080-88>98[2]

Mandatory Visualization

Below are diagrams illustrating the key aspects of the synthetic process.

Synthesis_Pathway Overall Synthesis Pathway A 3',4'-(Methylenedioxy)acetophenone B 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanone A->B HNO₃, H₂SO₄ 0-5 °C C 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone B->C SnCl₂·2H₂O, HCl Ethanol, 60-70 °C

Caption: Overall synthesis pathway for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone.

Nitration_Workflow Experimental Workflow for Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve 3',4'-(Methylenedioxy)acetophenone in concentrated H₂SO₄ at 0 °C react Slowly add nitrating mixture to the acetophenone solution at 0-5 °C prep1->react prep2 Prepare nitrating mixture (HNO₃ and H₂SO₄) and cool to 0 °C prep2->react stir Stir for 2-3 hours at 0-5 °C react->stir quench Pour reaction mixture onto crushed ice stir->quench filter Filter the precipitated solid quench->filter wash Wash with cold water until neutral filter->wash dry Dry the product under vacuum wash->dry recrystallize Recrystallize from ethanol dry->recrystallize

Caption: Experimental workflow for the nitration of 3',4'-(Methylenedioxy)acetophenone.

Reduction_Workflow Experimental Workflow for Reduction cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_nitro Suspend 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanone in ethanol add_sncl2 Add a solution of SnCl₂·2H₂O in concentrated HCl dissolve_nitro->add_sncl2 heat Heat the mixture to 60-70 °C and stir for 3-4 hours add_sncl2->heat cool Cool the reaction mixture to room temperature heat->cool basify Carefully add aqueous NaOH solution until pH > 10 cool->basify extract Extract the product with ethyl acetate basify->extract wash_extract Wash the organic layer with brine extract->wash_extract dry_extract Dry over anhydrous Na₂SO₄ wash_extract->dry_extract concentrate Concentrate under reduced pressure dry_extract->concentrate purify Purify by column chromatography or recrystallization concentrate->purify

Caption: Experimental workflow for the reduction of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanone.

Experimental Protocols

Step 1: Synthesis of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanone

Materials:

  • 3',4'-(Methylenedioxy)acetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with cooling bath

  • Thermometer

  • Büchner funnel and flask

Procedure:

  • Preparation of the Acetophenone Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 3',4'-(Methylenedioxy)acetophenone (1.0 eq).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add concentrated sulfuric acid (4.0 eq) while maintaining the temperature below 10 °C. Stir until the acetophenone is completely dissolved.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq).

    • Cool this mixture to 0 °C in an ice bath.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred acetophenone solution over a period of 1-1.5 hours.

    • Carefully monitor the temperature and maintain it between 0 and 5 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-1.5 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.

    • A yellow precipitate of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanone will form.

    • Allow the ice to melt, and then collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Purification:

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the solid from ethanol to yield a pale yellow crystalline product.

Step 2: Synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone

Materials:

  • 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanone

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (37%)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanone (1.0 eq) in ethanol.

    • In a separate beaker, dissolve Tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.

  • Reduction Reaction:

    • Slowly add the tin(II) chloride solution to the suspension of the nitro compound.

    • Heat the reaction mixture to 60-70 °C and stir vigorously.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 3-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is greater than 10. The tin salts will precipitate.

    • Filter the mixture to remove the tin salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone as a solid. The product should be stored in a dark place and sealed in a dry environment at room temperature.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone?

A1: There are two main synthetic pathways for the synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone:

  • Route A: Friedel-Crafts Acylation of a Protected Aminobenzodioxole. This route involves protecting the amino group of 5-amino-1,3-benzodioxole, followed by a Friedel-Crafts acylation and subsequent deprotection.

  • Route B: Nitration, Acylation, and Reduction. This route starts with the nitration of 1,3-benzodioxole, followed by a Friedel-Crafts acylation to introduce the acetyl group, and finally, reduction of the nitro group to the desired amine.

Q2: I am experiencing low yields in my Friedel-Crafts acylation step. What are the potential causes and solutions?

A2: Low yields in Friedel-Crafts acylation can be due to several factors. The aromatic ring must be sufficiently electron-rich and should not contain strongly deactivating groups.[1] Lewis acid catalysts like aluminum chloride are highly sensitive to moisture, so strictly anhydrous conditions are essential.[1] Additionally, the ketone product can form a complex with the Lewis acid, necessitating the use of stoichiometric or excess amounts of the catalyst.[1]

Q3: My reduction of the nitro-intermediate is not going to completion or is producing side products. How can I optimize this step?

A3: Incomplete reduction or the formation of side products are common issues in the reduction of nitroarenes. The choice of reducing agent and reaction conditions is critical. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.[2][3] The efficiency of the catalyst can vary between batches and suppliers, which may affect reaction outcomes.[4] Alternative methods include using metals like iron in acidic media. The reaction progress should be carefully monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: What are the best practices for purifying the final product, 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone?

A4: Purification of the final product can typically be achieved through recrystallization or column chromatography. For recrystallization, solvents such as hexane may be suitable.[5] If impurities are difficult to remove by recrystallization, silica gel column chromatography is a more effective method.[6]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation (Route A)
Potential Cause Troubleshooting Suggestion
Deactivated Aromatic Ring The amino group of the starting material can be protected as an acetamide to increase its reactivity towards acylation.
Inactive Catalyst Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.[1]
Insufficient Catalyst In Friedel-Crafts acylation, more than a catalytic amount of Lewis acid is often required as the product ketone can form a complex with it.[1] Consider using at least a stoichiometric equivalent.
Suboptimal Reaction Temperature The reaction of the acylating agent with the Lewis acid can be highly exothermic.[7] Maintain a low temperature (e.g., 0 °C) during the addition of reagents to prevent side reactions.[2]
Issue 2: Incomplete Nitration or Formation of Isomers (Route B)
Potential Cause Troubleshooting Suggestion
Incorrect Nitrating Agent Concentration The concentration of nitric acid is crucial. A specific protocol calls for adding 1,3-benzodioxole to a solution of 65%-68% nitric acid in water.[8]
Suboptimal Reaction Temperature The temperature should be carefully controlled. The initial addition can be done at 60-65 °C, followed by heating to 90 °C to drive the reaction to completion.[8]
Formation of Multiple Isomers While the primary product is the 5-nitro derivative, other isomers can form. Purification by recrystallization or column chromatography is necessary to isolate the desired isomer.
Issue 3: Low Yield in the Reduction of the Nitro Group (Route B)
Potential Cause Troubleshooting Suggestion
Catalyst Inactivity (for Catalytic Hydrogenation) Use a fresh batch of palladium on carbon (Pd/C) catalyst. The activity of Pd/C can vary.[4] Ensure the system is properly purged with hydrogen.
Inefficient Reducing Agent If catalytic hydrogenation is not effective, consider alternative reducing agents such as iron powder in acetic acid.
Incomplete Reaction Monitor the reaction progress closely using TLC. Extend the reaction time if the starting material is still present.
Side Reactions Over-reduction or side reactions can occur. Optimize the reaction temperature and pressure (for hydrogenation) to improve selectivity.

Experimental Protocols

Route A: Friedel-Crafts Acylation of Protected 5-Amino-1,3-benzodioxole (Hypothetical Protocol based on similar reactions)

Step 1: Acetylation of 5-Amino-1,3-benzodioxole

  • Dissolve 5-amino-1,3-benzodioxole in a suitable solvent such as dichloromethane.

  • Add an acetylating agent like acetic anhydride or acetyl chloride, along with a base such as pyridine or triethylamine.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup to remove the base and excess acetylating agent.

  • Purify the resulting 5-acetamido-1,3-benzodioxole by recrystallization or column chromatography.

Step 2: Friedel-Crafts Acylation of 5-Acetamido-1,3-benzodioxole

  • Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent like dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride to the stirred suspension.

  • Add a solution of 5-acetamido-1,3-benzodioxole in dichloromethane dropwise to the reaction mixture at 0 °C.[2]

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.[2]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-(5-acetyl-1,3-benzodioxol-6-yl)acetamide.

Step 3: Deprotection of N-(5-acetyl-1,3-benzodioxol-6-yl)acetamide

  • Dissolve the acetylated product in a suitable solvent mixture, such as methanol and water.

  • Add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to hydrolyze the amide. A procedure for a similar compound uses sodium methoxide in methanol followed by neutralization with acetic acid.[9]

  • Heat the mixture under reflux until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the final product, 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, by recrystallization or column chromatography.

Route B: Nitration, Acylation, and Reduction

Step 1: Nitration of 1,3-Benzodioxole

  • Reactants:

    • 1,3-Benzodioxole: 10.0 g (82 mmol)

    • Nitric Acid (65%-68%): 18 g

    • Water: 39 g

  • Procedure:

    • Add 1,3-benzodioxole dropwise to a solution of concentrated nitric acid in water at 60-65 °C.[8]

    • Heat the mixture to 90 °C and stir for 2 hours.[8]

    • Cool the mixture to room temperature and pour it into ice water.[8]

    • Filter the precipitate to obtain 5-nitrobenzo[d][3][5]dioxole.

  • Yield: Approximately 87% (12.0 g).[8]

Step 2: Friedel-Crafts Acylation of 5-Nitro-1,3-benzodioxole

Step 3: Reduction of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

  • Method: Catalytic Hydrogenation

    • Reactants:

      • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

      • Palladium on Carbon (Pd/C) catalyst (e.g., 5-10 mol%)

      • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

      • Hydrogen source (e.g., H₂ gas)

    • Procedure:

      • Dissolve the nitro compound in the chosen solvent in a hydrogenation vessel.

      • Add the Pd/C catalyst.

      • Purge the vessel with hydrogen gas.

      • Stir the reaction under a hydrogen atmosphere (typically 1 atm, but can be increased) at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).[3]

      • Filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Remove the solvent under reduced pressure to yield the crude product.

      • Purify by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of a Representative Nitration Protocol (Route B, Step 1)

ParameterValueReference
Starting Material 1,3-Benzodioxole[8]
Nitrating Agent 65%-68% Nitric Acid in Water[8]
Reaction Temperature 60-65 °C (initial), then 90 °C[8]
Reaction Time 2 hours at 90 °C[8]
Product 5-Nitrobenzo[d][3][5]dioxole[8]
Yield 87%[8]

Visualizations

Experimental Workflow: Route A - Friedel-Crafts Acylation

experimental_workflow_A cluster_step1 Step 1: Protection cluster_step2 Step 2: Acylation cluster_step3 Step 3: Deprotection start_A 5-Amino-1,3-benzodioxole protect Acetylation (Acetic Anhydride, Base) start_A->protect intermediate_A1 5-Acetamido-1,3-benzodioxole protect->intermediate_A1 acylate Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) intermediate_A1->acylate intermediate_A2 N-(5-acetyl-1,3-benzodioxol-6-yl)acetamide acylate->intermediate_A2 deprotect Hydrolysis (Acid or Base) intermediate_A2->deprotect end_A 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone deprotect->end_A

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Experimental Workflow: Route B - Nitration, Acylation, and Reduction

experimental_workflow_B cluster_step1_B Step 1: Nitration cluster_step2_B Step 2: Acylation cluster_step3_B Step 3: Reduction start_B 1,3-Benzodioxole nitrate Nitration (HNO3, H2O) start_B->nitrate intermediate_B1 5-Nitro-1,3-benzodioxole nitrate->intermediate_B1 acylate_B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) intermediate_B1->acylate_B intermediate_B2 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone acylate_B->intermediate_B2 reduce Reduction (e.g., H2, Pd/C) intermediate_B2->reduce end_B 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone reduce->end_B

Caption: Workflow for the synthesis via nitration and reduction.

Troubleshooting Logic: Low Yield in Synthesis

troubleshooting_low_yield start Low Yield Observed check_route Which synthetic route? start->check_route route_A Route A: Friedel-Crafts check_route->route_A route_B Route B: Nitration/Reduction check_route->route_B A1 Check for moisture contamination. Ensure anhydrous conditions. route_A->A1 A2 Verify stoichiometry of Lewis acid. Is it at least 1 equivalent? route_A->A2 A3 Confirm amino group protection. Is the starting material sufficiently activated? route_A->A3 purification Optimize purification method. Recrystallization vs. Chromatography. A1->purification A2->purification A3->purification B1 Analyze nitration product. Check for correct isomer and purity. route_B->B1 B2 Evaluate reduction step. Is the catalyst active? Is the reaction going to completion? route_B->B2 B1->purification B3 Consider alternative reducing agents (e.g., Fe/HOAc). B2->B3 B3->purification

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Purification of 2'-Amino-4',5'-methylenedioxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the purification of 2'-Amino-4',5'-methylenedioxyacetophenone. The protocols described are based on established chemical principles and techniques commonly applied to related aminoacetophenone derivatives, and they may require optimization for specific experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2'-Amino-4',5'-methylenedioxyacetophenone?

A1: The most common and effective purification techniques for solid organic compounds like 2'-Amino-4',5'-methylenedioxyacetophenone are recrystallization and column chromatography.[1] Recrystallization is ideal for removing small amounts of impurities from a large amount of material, provided a suitable solvent can be found. Column chromatography is highly effective for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or closely related side products.[2]

Q2: What are the likely impurities I might encounter?

A2: Impurities will largely depend on the synthetic route used. Common impurities could include unreacted starting materials, isomers (if the reaction selectivity is not perfect), and side products. For instance, if synthesizing from a nitro-precursor, incomplete reduction can leave starting material.[1] Side reactions, such as cyclization, can also occur under certain conditions.[1]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the purity of your crude product and the nature of the impurities.

  • Recrystallization is generally faster and more economical for removing minor impurities if your crude product is relatively pure (>90%).

  • Column chromatography is more suitable for purifying complex mixtures containing multiple components or impurities with similar solubility to your product.[1] It offers much higher resolving power.

Q4: Which analytical techniques are recommended for assessing the purity of the final product?

A4: To accurately assess purity, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and provides both purity information and mass identification of components.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-2%).

Purification Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2'-Amino-4',5'-methylenedioxyacetophenone.

IssuePotential Cause(s)Suggested Solution(s)
Recrystallization: Product "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the chosen solvent. The compound may be too soluble in the selected solvent.Use a lower-boiling point solvent or solvent system. Add a co-solvent (anti-solvent) in which the compound is less soluble after the initial dissolution. Try dissolving the oil in a small amount of a good solvent and then adding an anti-solvent dropwise.
Recrystallization: No crystals form upon cooling. Too much solvent was used. The solution is supersaturated but nucleation has not occurred. Impurities are inhibiting crystal formation.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of the pure compound if available.
Recrystallization: Purified product is still colored. Colored impurities are trapped within the crystal lattice.Perform a second recrystallization. Consider adding a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities (use with caution as it can also adsorb the product).
Column Chromatography: Compound streaks on the TLC plate. The compound is interacting too strongly with the silica gel (common for amines). The sample is overloaded. The compound is degrading on the silica.Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system to neutralize active sites on the silica gel.[2] Load a smaller amount of your crude material onto the column.
Column Chromatography: Poor separation of spots. The eluent system is not optimized.Perform a systematic TLC analysis with different solvent ratios (e.g., varying hexane/ethyl acetate mixtures) to find the optimal eluent for separation. A solvent system that gives your product an Rf value of 0.2-0.4 on the TLC plate is a good starting point.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of 2'-Amino-4',5'-methylenedioxyacetophenone by recrystallization. The key to successful recrystallization is finding a solvent or solvent pair in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1]

Materials:

  • Crude 2'-Amino-4',5'-methylenedioxyacetophenone

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Condenser (optional but recommended)

  • Büchner funnel and filter flask

  • Selected recrystallization solvent(s) (see table below)

Procedure:

  • Solvent Selection: Test small amounts of your crude product with the suggested solvents in the table below to find an appropriate system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 1: Suggested Solvent Systems for Recrystallization Screening

Solvent SystemRationale & Notes
Isopropanol/WaterIsopropanol is a good solvent for many organic molecules. Water acts as an anti-solvent.
Ethanol/HexaneEthanol will dissolve the polar compound, and hexane will act as the anti-solvent to induce crystallization.
Dichloromethane/HexaneDichloromethane is a good solvent, while hexane is a non-polar anti-solvent.[4]
TolueneAromatic solvent that may provide suitable solubility characteristics.
Protocol 2: Column Chromatography

This protocol describes purification using a silica gel column, which separates compounds based on their polarity.

Materials:

  • Crude 2'-Amino-4',5'-methylenedioxyacetophenone

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (optional, as a modifier)

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Use TLC to determine the best eluent system. A mixture of hexane and ethyl acetate is a good starting point. Add 0.5% triethylamine to the eluent if the TLC spot for your compound streaks. The ideal eluent should give your product an Rf value of ~0.3.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2'-Amino-4',5'-methylenedioxyacetophenone.

Visualizations

Purification Workflow

G General Purification Workflow for 2'-Amino-4',5'-methylenedioxyacetophenone crude Crude Product is_solid Is crude product a solid? crude->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization  Yes column Perform Column Chromatography is_solid->column  No / Very Impure purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 combine Combine Pure Fractions & Evaporate column->combine pure_solid Pure Solid Product pure_oil Pure Product (as oil) purity_check1->column  Purity Not OK purity_check1->pure_solid  Purity OK purity_check2 Check Purity (TLC/HPLC) purity_check2->pure_solid  Solidifies purity_check2->pure_oil  Remains Oil combine->purity_check2 G Troubleshooting Failed Recrystallization start Hot solution cooled, no crystals form question1 Was too much solvent used? start->question1 action1 Gently evaporate some solvent and re-cool question1->action1  Likely Yes question2 Is nucleation inhibited? question1->question2  No end Successful Crystallization action1->end action2 Scratch flask with glass rod or add a seed crystal question2->action2  Possibly question3 Is the compound an oil at this temperature? question2->question3  No action2->end action3 Re-dissolve and add an anti-solvent. Try different solvent system. question3->action3  Yes (Oiled Out) fail Consider Column Chromatography question3->fail  No, still no crystals action3->end

References

Technical Support Center: 6-Amino-3,4-methylenedioxyacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-3,4-methylenedioxyacetophenone. The information is designed to help identify and mitigate the formation of common side products during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-Amino-3,4-methylenedioxyacetophenone and what are the potential impurities from this process?

The most prevalent laboratory and industrial synthesis of 6-Amino-3,4-methylenedioxyacetophenone involves the reduction of its nitro precursor, 4',5'-Methylenedioxy-2'-nitroacetophenone. The primary impurities arise from incomplete reaction or over-reduction.

Q2: During the reduction of 4',5'-Methylenedioxy-2'-nitroacetophenone, what are the likely intermediate species that could be present as impurities?

Incomplete reduction can lead to the presence of nitroso and hydroxylamine intermediates in the final product. The presence of these intermediates is often indicated by discoloration of the product.

Q3: Can the aromatic ring or the methylenedioxy bridge be affected during catalytic hydrogenation?

Under harsh hydrogenation conditions (high pressure and temperature, or prolonged reaction times), the benzene ring can be reduced to a cyclohexyl ring. The methylenedioxy bridge is generally stable but can be cleaved under strongly acidic conditions combined with heat.

Q4: Are there any potential self-reaction or degradation products of 6-Amino-3,4-methylenedioxyacetophenone to be aware of?

Yes, being an acetophenone derivative with an amino group, it can potentially undergo self-condensation reactions, especially in the presence of acid or base catalysts at elevated temperatures, leading to the formation of dimer-like structures. The amino group is also susceptible to oxidation, which can lead to colored impurities.

Troubleshooting Guides

Issue 1: Product is off-white, yellow, or brown, suggesting impurities.
Potential Cause Troubleshooting/Preventative Action
Incomplete reduction: Presence of residual nitro, nitroso, or hydroxylamine intermediates.- Optimize reaction time: Monitor the reaction by TLC or HPLC to ensure complete conversion of the starting material and intermediates. - Increase catalyst loading/reagent excess: For catalytic hydrogenation, a higher catalyst loading or fresh catalyst may be required. For metal/acid reductions, ensure a sufficient excess of the metal and acid. - Purification: Recrystallization from a suitable solvent (e.g., ethanol) is often effective at removing these colored impurities.
Oxidation of the amino group: The aromatic amine is sensitive to air oxidation, especially in solution.- Inert atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). - Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen. - Storage: Store the final product in a tightly sealed container, protected from light and air.
Issue 2: Low yield of the desired product.
Potential Cause Troubleshooting/Preventative Action
Side reactions: Formation of significant amounts of side products such as those from over-reduction or self-condensation.- Control reaction temperature: Avoid excessive temperatures which can promote side reactions. - pH control: For metal/acid reductions, maintain the appropriate pH to favor the desired reduction pathway. - Choice of reducing agent: Select a milder reducing agent if over-reduction is suspected. For example, transfer hydrogenation may offer better selectivity than high-pressure catalytic hydrogenation.
Product loss during work-up: The product may have some solubility in the aqueous phase, especially if the pH is acidic.- pH adjustment: Neutralize the reaction mixture carefully before extraction to minimize the solubility of the amine in the aqueous layer. - Thorough extraction: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.
Issue 3: Presence of an unexpected higher molecular weight impurity in mass spectrometry analysis.
Potential Cause Troubleshooting/Preventative Action
Self-condensation: Two molecules of the acetophenone may have undergone an aldol-type condensation.- Temperature control: Keep the reaction and work-up temperatures as low as practical. - Avoid strong acids or bases: If possible, perform the reaction under neutral or near-neutral conditions. If an acid or base is required, use the minimum effective amount and add it at a controlled rate.
Formation of an acetylated dimer: If using a metal/acetic acid reduction, an acetylated amine side product could potentially react with another molecule.- Use alternative acids: Consider using hydrochloric acid instead of acetic acid in metal-based reductions to avoid N-acetylation.

Quantitative Data on Side Product Formation (Hypothetical)

The following table presents hypothetical data on the impact of different reduction methods on the purity of 6-Amino-3,4-methylenedioxyacetophenone, illustrating potential trade-offs.

Reduction MethodMain Product Yield (%)Incomplete Reduction Impurities (%)Over-reduction Impurities (%)Dimer Impurities (%)
Catalytic Hydrogenation (Pd/C, 1 atm H₂) 953<11
Catalytic Hydrogenation (Raney Ni, 50 atm H₂) 92152
Fe / Acetic Acid 884<17 (including N-acetylated)
Sn / HCl 905<14

Key Experimental Protocols

Protocol 1: Reduction of 4',5'-Methylenedioxy-2'-nitroacetophenone via Catalytic Hydrogenation
  • Preparation: In a hydrogenation vessel, dissolve 4',5'-Methylenedioxy-2'-nitroacetophenone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 5-10 mol% of palladium on carbon (10% w/w) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 6-Amino-3,4-methylenedioxyacetophenone as a crystalline solid.

Protocol 2: Reduction using Iron in Acetic Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4',5'-Methylenedioxy-2'-nitroacetophenone (1.0 eq) and glacial acetic acid.

  • Reagent Addition: Heat the mixture to 60-70 °C and add iron powder (3.0-5.0 eq) portion-wise to control the exothermic reaction.

  • Reaction: After the addition is complete, continue to stir the mixture at the same temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization and Extraction: Carefully neutralize the mixture with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway Start 4',5'-Methylenedioxy- 2'-nitroacetophenone Nitroso Nitroso Intermediate Start->Nitroso Reduction OverReduced Ring-Hydrogenated Byproduct Start->OverReduced Harsh Conditions Product 6-Amino-3,4-methylenedioxyacetophenone (Desired Product) Dimer Self-Condensation Dimer Product->Dimer Self-Condensation (Acid/Base, Heat) Acetylated N-Acetylated Byproduct Product->Acetylated Fe/Acetic Acid Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Hydroxylamine->Product Reduction

Caption: Synthetic pathway and potential side product formation.

Troubleshooting_Logic ImpureProduct Impure Product Observed (e.g., off-color, low yield) IncompleteReduction Incomplete Reduction? ImpureProduct->IncompleteReduction Oxidation Oxidation? ImpureProduct->Oxidation SelfCondensation Self-Condensation? ImpureProduct->SelfCondensation OverReduction Over-Reduction? ImpureProduct->OverReduction Action1 Optimize Reaction Time/ Increase Reagent IncompleteReduction->Action1 Action2 Use Inert Atmosphere/ Degassed Solvents Oxidation->Action2 Action3 Control Temperature/ pH SelfCondensation->Action3 Action4 Milder Conditions/ Selective Reagents OverReduction->Action4

Caption: Troubleshooting logic for common issues.

Technical Support Center: Synthesis of 4-(4-chloro-3-nitrobenzoyl)morpholine (CAS 174482-89-4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful synthesis of 4-(4-chloro-3-nitrobenzoyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-(4-chloro-3-nitrobenzoyl)morpholine?

A1: The most prevalent and straightforward method is the nucleophilic acyl substitution reaction between 4-chloro-3-nitrobenzoyl chloride and morpholine. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Q2: Why is a base necessary in this reaction?

A2: A base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction.[1] Without a base, the HCl would protonate the morpholine, rendering it non-nucleophilic and halting the reaction.

Q3: My acyl chloride reactant (4-chloro-3-nitrobenzoyl chloride) is a solid. How should I handle it?

A3: 4-chloro-3-nitrobenzoyl chloride is a solid at room temperature.[2] It is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It is recommended to dissolve it in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) just before adding it to the reaction mixture.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The product, being more polar than the starting acyl chloride, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots.

Q5: What are the primary impurities I should expect?

A5: Common impurities include unreacted morpholine, morpholine hydrochloride salt, and 4-chloro-3-nitrobenzoic acid, which forms from the hydrolysis of the starting acyl chloride.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-(4-chloro-3-nitrobenzoyl)morpholine in a question-and-answer format.

Problem Potential Cause Recommended Solution
1. Low or No Product Yield Reagent Degradation: The 4-chloro-3-nitrobenzoyl chloride may have hydrolyzed due to improper storage or exposure to moisture.- Use a fresh batch of the acyl chloride.- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.[1]
Insufficient Base: Not enough base to neutralize the HCl byproduct, leading to the protonation of morpholine.- Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine.[4]
Low Reaction Temperature: The reaction may be too slow at lower temperatures.- While the initial addition should be done at 0 °C to control the exothermic reaction, allow the mixture to warm to room temperature and stir for several hours.[4]
2. Multiple Spots on TLC, Indicating Impurities Hydrolysis of Acyl Chloride: Presence of trace amounts of water in the solvent or on the glassware.- Use anhydrous solvents and oven-dried glassware.- The resulting carboxylic acid can be removed with a basic wash (e.g., 5% NaHCO₃) during workup.[3]
Excess Morpholine: Use of a large excess of morpholine.- Unreacted morpholine can be removed with a dilute acid wash (e.g., 1 M HCl) during the aqueous workup.[3]
3. Product is an Oil or Difficult to Crystallize Residual Solvent: Trapped solvent in the crude product.- Ensure complete removal of the solvent under reduced pressure. Co-evaporation with a solvent like toluene can be effective.
Presence of Impurities: Impurities can inhibit crystallization.- Purify the crude product using an appropriate method. An acid-base extraction is highly effective at removing common impurities.[3] Recrystallization from a suitable solvent system like ethanol/water or isopropanol can also be employed.
4. Reaction Mixture Turns Dark Side Reactions: High reaction temperatures can sometimes lead to decomposition or side reactions.- Maintain a low temperature (0-10°C) during the addition of the acyl chloride.[4]

Experimental Protocols

Detailed Synthesis of 4-(4-chloro-3-nitrobenzoyl)morpholine

Materials:

  • Morpholine (1.0 eq)

  • 4-chloro-3-nitrobenzoyl chloride (1.05 eq)[2]

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-chloro-3-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred morpholine solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, 5% NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for Acylation of Amines
EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine0 to RT3>90
2TetrahydrofuranTriethylamine0 to RT3~85
3AcetonitrileDIPEART5~80
4ToluenePyridine506Moderate

Note: This table represents typical outcomes for acylation reactions of this type based on general chemical principles and literature precedents. Actual results may vary.

Mandatory Visualization

SynthesisPathway reactant1 4-chloro-3-nitrobenzoyl chloride product 4-(4-chloro-3-nitrobenzoyl)morpholine reactant1->product reactant2 Morpholine reactant2->product base Triethylamine (Base) side_product Triethylammonium chloride base->side_product + HCl

Caption: Reaction scheme for the synthesis of 4-(4-chloro-3-nitrobenzoyl)morpholine.

TroubleshootingWorkflow start Low or No Yield check_reagents Check Reagent Quality (Acyl Chloride Hydrolysis?) start->check_reagents [Primary Check] check_conditions Verify Reaction Conditions (Anhydrous? Inert Atmosphere?) check_reagents->check_conditions [Reagents OK] re_run Re-run with Fresh Reagents and Anhydrous Conditions check_reagents->re_run [Degraded] check_base Sufficient Base Added? (>=1.1 eq) check_conditions->check_base [Conditions OK] check_conditions->re_run [Moisture Present] adjust_base Increase Base Stoichiometry check_base->adjust_base [No] success Successful Synthesis check_base->success [Yes] adjust_base->success

Caption: Troubleshooting workflow for low product yield in the synthesis.

References

Optimization of reaction conditions for 6-Aminoacetopiperone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Aminoacetopiperone. The following information is based on general principles of organic synthesis optimization and is intended to be a guide for developing a robust protocol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 6-Aminoacetopiperone.

Q1: I am observing low to no product yield. What are the potential causes and how can I improve it?

A1: Low or no product yield is a common issue that can stem from several factors. A systematic approach to optimizing the reaction conditions is recommended. Key parameters to investigate include the choice of solvent, base, reaction temperature, and reaction time.

Experimental Protocol: Systematic Optimization of Reaction Conditions

A generalized approach to optimizing the synthesis of 6-Aminoacetopiperone from a suitable precursor (e.g., a protected amine and a piperone derivative) is outlined below.

1. Materials and Reagents:

  • Starting materials (e.g., N-protected 6-aminopiperone and an acetylating agent)

  • Solvents (e.g., Dioxane, Toluene, Acetonitrile, DMF)

  • Bases (e.g., K₂CO₃, Et₃N, DIPEA)

  • Catalyst (if applicable)

  • Standard laboratory glassware and equipment for organic synthesis

  • Analytical equipment (TLC, HPLC, NMR, Mass Spectrometry)

2. General Procedure:

  • To an oven-dried round-bottom flask, add the starting materials and a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the solvent, followed by the base and catalyst (if required).

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Table 1: Solvent Screening for Optimal Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene801225
2Acetonitrile801245
3Dioxane801260
4DMF801255

Data is illustrative. Based on this hypothetical data, Dioxane was selected as the optimal solvent for further optimization.

Table 2: Base Screening for Optimal Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Dioxane801260
2Et₃NDioxane801275
3DIPEADioxane801272
4NoneDioxane8012<5

Data is illustrative. Based on this hypothetical data, Triethylamine (Et₃N) was identified as the most effective base.

Table 3: Temperature Optimization for Optimal Yield

EntryTemperature (°C)BaseSolventTime (h)Yield (%)
1Room Temp.Et₃NDioxane2430
260Et₃NDioxane1265
380Et₃NDioxane1275
4100Et₃NDioxane1273

Data is illustrative. The optimal temperature was determined to be 80°C.

Q2: My reaction is producing multiple side products, leading to difficult purification. How can I improve the reaction's selectivity?

A2: The formation of side products is often related to the reaction's selectivity. To address this, consider the following:

  • Lowering the Reaction Temperature: Higher temperatures can sometimes lead to decomposition or side reactions.

  • Choice of Base: A milder base might prevent unwanted side reactions.

  • Protecting Groups: Ensure that any sensitive functional groups on your starting materials are adequately protected.

  • Order of Reagent Addition: The sequence in which you add your reagents can influence the reaction pathway.

Q3: The reaction is not going to completion, even after an extended period. What should I do?

A3: An incomplete reaction can be frustrating. Here are a few troubleshooting steps:

  • Reagent Purity: Verify the purity of your starting materials and reagents. Impurities can inhibit the reaction.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture.

  • Increase Temperature: A modest increase in temperature can sometimes provide the necessary activation energy to drive the reaction to completion.

  • Increase Reagent Equivalents: Adding a slight excess of one of the reactants can sometimes help push the equilibrium towards the product.

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the reaction?

A1: The most common methods for monitoring the progress of organic reactions are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC is a quick and simple method for qualitative analysis, while HPLC provides more quantitative data on the consumption of starting materials and the formation of the product.

Q2: How do I choose the appropriate purification method for 6-Aminoacetopiperone?

A2: The choice of purification method depends on the physical properties of 6-Aminoacetopiperone and the nature of the impurities. The most common method is column chromatography on silica gel. The appropriate solvent system for elution can be determined by TLC analysis. Recrystallization can also be an effective method if a suitable solvent is found.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, always consult the Safety Data Sheet (SDS) for each reagent before use. Many organic solvents are flammable and volatile. Bases can be corrosive. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Assemble Glassware & Reagents reagents Add Starting Materials, Solvent, Base start->reagents heat Heat to Desired Temperature reagents->heat monitor Monitor by TLC/HPLC heat->monitor complete Reaction Complete? monitor->complete complete->monitor No quench Quench Reaction complete->quench Yes extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for the synthesis and purification of 6-Aminoacetopiperone.

troubleshooting_guide cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_solvent Screen Different Solvents start->optimize_solvent optimize_base Screen Different Bases start->optimize_base optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_time Optimize Reaction Time start->optimize_time success Improved Yield check_reagents->success optimize_solvent->success optimize_base->success optimize_temp->success optimize_time->success

Caption: Troubleshooting decision tree for low yield in 6-Aminoacetopiperone synthesis.

Stability issues of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the handling and experimental use of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone?

A1: Based on supplier recommendations, 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone should be stored in a dark place, sealed in a dry, room temperature environment. Some suppliers also suggest cold-chain transportation, which may indicate sensitivity to prolonged exposure to ambient temperatures. For long-term storage, keeping the compound in a tightly sealed container at 2-8°C and protected from light is advisable.

Q2: What solvents are recommended for dissolving 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone?

A2: While specific solubility data is limited, common organic solvents such as DMSO, DMF, and ethanol are likely to be suitable for creating stock solutions. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of an appropriate organic solvent before dilution. The stability of the compound may vary in different solvents, so it is crucial to prepare fresh solutions for experiments whenever possible and to evaluate stability in the chosen solvent system if solutions are to be stored.

Q3: What are the potential degradation pathways for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone in solution?

A3: While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure which contains an aromatic amine and a ketone functional group on a benzodioxole scaffold, potential degradation pathways include:

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or the presence of oxidizing agents.

  • Photodegradation: The benzodioxole ring system and the chromophores present in the molecule may absorb UV light, leading to photochemical reactions and degradation.

  • Hydrolysis: Although less likely for the core structure under neutral conditions, prolonged exposure to strongly acidic or basic conditions could potentially affect the stability of the molecule.

  • Reactions with solution components: The amino and ketone groups can potentially react with other components in a solution, especially in complex media.

Q4: How can I monitor the stability of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone in my experimental solution?

A4: The stability of the compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method should be developed to separate the parent compound from any potential degradation products. Key parameters to monitor over time include the peak area or concentration of the parent compound and the appearance of new peaks corresponding to degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution turns yellow/brown over time. Oxidation of the primary amino group or photodegradation.Prepare solutions fresh before use. Store stock solutions at low temperatures (2-8°C or -20°C) and protect from light by using amber vials or wrapping containers in foil. Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
Loss of compound potency or activity in biological assays. Degradation of the compound in the assay medium.Perform a time-course experiment to assess the stability of the compound under your specific assay conditions (e.g., temperature, pH, media components). Prepare fresh dilutions from a stable stock solution immediately before each experiment.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in developing a robust stability-indicating analytical method.
Poor reproducibility of experimental results. Inconsistent stability of the compound in solution.Standardize solution preparation and handling procedures. Always use freshly prepared solutions or solutions with confirmed stability for a defined period under specified storage conditions.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[1][2][3][4][5]

Objective: To evaluate the stability of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone under various stress conditions.

Materials:

  • 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone

  • HPLC grade methanol (or other suitable organic solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a UV light source (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by HPLC or LC-MS.

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks and quantify the loss of the parent compound.

Protocol 2: HPLC Method for Stability Assessment

Objective: To provide a starting point for developing a stability-indicating HPLC method.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photodegradation stock->photo neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC/LC-MS Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway parent 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone oxidized Oxidized Products (e.g., imine, nitroso) parent->oxidized Oxidation (O2, H2O2) photodegraded Photodegradation Products (e.g., ring-opened) parent->photodegraded Photolysis (UV light)

Caption: Potential degradation pathways for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone.

References

Technical Support Center: Purification of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. The following sections offer detailed guidance on removing impurities and ensuring the high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone?

A1: The synthesis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone likely proceeds via a Friedel-Crafts acylation of an aminobenzodioxole precursor. Given this, common impurities may include:

  • Unreacted Starting Materials: Residual 6-aminobenzo[d]dioxole.

  • Reagent-derived Impurities: Excess acylating agent (e.g., acetic anhydride or acetyl chloride) and its byproducts.

  • Positional Isomers: Depending on the synthetic route, acylation at an alternative position on the aromatic ring can lead to isomeric impurities.

  • Polysubstituted Byproducts: Although less common in Friedel-Crafts acylation compared to alkylation, di-acylated products are a possibility under certain conditions.

  • Impurities from Amine Synthesis: If the amine is synthesized via a nitration and subsequent reduction, residual nitro-intermediate or incompletely reduced species may be present.

Q2: My purified 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is discolored. What could be the cause?

A2: Discoloration, often appearing as a yellow or brown hue, can be indicative of trace impurities. Aromatic amines are susceptible to oxidation, which can form colored byproducts. The presence of residual acidic or basic catalysts from the synthesis can also contribute to degradation and color formation. Storage in a dark place and under an inert atmosphere can help mitigate oxidative degradation.

Q3: I am observing poor peak shape during HPLC analysis of my compound. What could be the issue?

A3: Poor peak shape, such as tailing, is common when analyzing basic compounds like amines on standard silica-based HPLC columns. The amino group can interact with acidic silanol groups on the stationary phase. To resolve this, consider using a mobile phase with a basic additive (e.g., triethylamine) to mask the silanols, or employ a column specifically designed for the analysis of basic compounds.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

If the initial purity of your 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is below the desired specification, a purification step is necessary. The two most common methods are recrystallization and column chromatography.

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems to screen are presented in the table below.

  • Dissolution: In a flask, add the crude 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on Cooling
EthanolLowHighGood
IsopropanolLowHighGood
Ethyl Acetate/HexaneMediumHighGood
TolueneLowMediumFair
Issue 2: Co-eluting Impurities in Column Chromatography

When impurities have similar polarity to the desired product, separation by standard column chromatography can be challenging.

For the purification of amines, special considerations are necessary due to their basic nature and potential for interaction with the silica gel stationary phase.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Standard silica gel can be used, but for improved separation of basic compounds, consider using amine-functionalized silica or basic alumina.

  • Mobile Phase Selection: A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). For basic compounds on silica gel, the addition of a small amount of a basic modifier is recommended.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing and Elution: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Load the sample onto the top of the column and begin elution, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Column Chromatography Mobile Phase Optimization

Mobile Phase SystemBase AdditiveSeparation Efficiency
Hexane:Ethyl Acetate (7:3)NonePoor (significant tailing)
Hexane:Ethyl Acetate (7:3)0.5% TriethylamineGood (symmetrical peaks)
Dichloromethane:Methanol (98:2)NoneFair (some tailing)
Dichloromethane:Methanol (98:2)0.5% Ammonia (in MeOH)Excellent (sharp peaks)

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result Crude_Product Crude 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Check (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product >98% Pure Repurify Repurify Purity_Check->Repurify <98% Pure Repurify->Recrystallization Repurify->Column_Chromatography

Caption: General workflow for the purification of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone.

Troubleshooting_Logic Start Low Purity of Crude Product Method_Selection Select Purification Method Start->Method_Selection Recrystallization Recrystallization Method_Selection->Recrystallization Column Column Chromatography Method_Selection->Column Solvent_Screen Screen Solvents Recrystallization->Solvent_Screen Mobile_Phase Optimize Mobile Phase Column->Mobile_Phase Solvent_Found Optimal Solvent Found? Solvent_Screen->Solvent_Found Solvent_Found->Column No Perform_Recrystallization Perform Recrystallization Solvent_Found->Perform_Recrystallization Yes Analysis Analyze Purity Perform_Recrystallization->Analysis Base_Additive Add Base Modifier (e.g., TEA)? Mobile_Phase->Base_Additive Perform_Column Perform Chromatography Base_Additive->Perform_Column Yes Base_Additive->Perform_Column No Perform_Column->Analysis Success High Purity Achieved Analysis->Success Purity > 98% Failure Purity Still Low Analysis->Failure Purity < 98%

Caption: Troubleshooting decision tree for purifying 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone.

Preventing degradation of 2'-Amino-4',5'-methylenedioxyacetophenone during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2'-Amino-4',5'-methylenedioxyacetophenone during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2'-Amino-4',5'-methylenedioxyacetophenone?

2'-Amino-4',5'-methylenedioxyacetophenone is susceptible to degradation primarily through two pathways: oxidation of the aminophenol moiety and cleavage of the methylenedioxy bridge.

  • Oxidation: The electron-rich aromatic ring, activated by the amino and methylenedioxy groups, is prone to oxidation, especially in the presence of air, light, and certain metal ions.[1] This can lead to the formation of colored impurities, such as quinone-imine species, which may further polymerize.[1]

  • Methylenedioxy Bridge Cleavage: While generally stable, the methylenedioxy group can be cleaved under certain metabolic or strong oxidative conditions, leading to the formation of catechol derivatives.[2]

Q2: My 2'-Amino-4',5'-methylenedioxyacetophenone solution is turning dark. What is causing this and how can I prevent it?

Discoloration is a common sign of oxidation.[1] The aminophenol structure is sensitive to atmospheric oxygen, light, elevated temperatures, and high pH conditions.[1] Trace metal ions can also catalyze this degradation.[1]

Prevention Strategies:

  • Inert Atmosphere: Conduct reactions and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]

  • Light Protection: Use amber-colored glassware or wrap reaction vessels in aluminum foil to protect the compound from light.[1]

  • Temperature Control: Maintain a controlled and, if possible, low temperature during reactions and storage.[1]

  • pH Control: Avoid highly alkaline conditions, as they can increase susceptibility to oxidation.[1]

  • Use of Antioxidants: The addition of antioxidants can help stabilize solutions.

Q3: What are common side reactions to be aware of when using 2'-Amino-4',5'-methylenedioxyacetophenone in acylation reactions?

During Friedel-Crafts acylation or other acylation reactions, several side reactions can occur:

  • N-Acylation vs. C-Acylation: The amino group is a nucleophile and can compete with the desired C-acylation of the aromatic ring. It is often necessary to protect the amino group before carrying out the acylation.

  • Polysubstitution: The activated aromatic ring can undergo multiple acylations, leading to undesired byproducts.[3]

  • Deactivation of Lewis Acid: The basic amino group can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the reaction.[3]

Q4: I am performing a reduction of a nitro group to synthesize 2'-Amino-4',5'-methylenedioxyacetophenone and observing low yields. What could be the issue?

Low yields in the reduction of the corresponding nitroacetophenone can be attributed to several factors:

  • Inactive Catalyst: If using catalytic hydrogenation (e.g., with Pd/C), the catalyst may be inactive. Ensure you are using a fresh and properly handled catalyst.[3]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5]

  • Side Reactions: Over-reduction or other side reactions may be occurring.

Q5: Can diazotization of 2'-Amino-4',5'-methylenedioxyacetophenone lead to degradation?

Yes, the diazotization of primary aromatic amines forms diazonium salts. While these are useful intermediates for subsequent reactions (e.g., Sandmeyer reaction), they are often unstable.[6] Decomposition of the diazonium salt can lead to a mixture of unwanted byproducts and a lower yield of the desired product. It is crucial to perform diazotization reactions at low temperatures (typically 0-5 °C) and use the diazonium salt immediately in the next step.

Troubleshooting Guides

Issue 1: Degradation During Reaction Work-up
Symptom Possible Cause Troubleshooting Steps
Formation of colored impurities during extraction or chromatography. Oxidation of the aminophenol moiety due to exposure to air.- Use deoxygenated solvents for work-up procedures. - Work quickly to minimize air exposure. - Consider performing the work-up in a glovebox or under a stream of inert gas.[1]
Product loss during purification. Adsorption of the polar amino group onto silica gel during column chromatography.- Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. - Consider using a different stationary phase, such as alumina.
Issue 2: Unexpected Side Products in Synthesis
Reaction Type Observed Side Product Possible Cause Prevention/Solution
Acylation N-acylated productThe amino group is more nucleophilic than the aromatic ring.Protect the amino group (e.g., as an amide) before acylation and deprotect it afterward.[3]
Acylation Di-acylated or other polysubstituted productsThe activated ring is susceptible to further electrophilic substitution.Use milder reaction conditions, control stoichiometry carefully, or use a protecting group to moderate reactivity.
Reduction of Nitro Group Incomplete reduction (remaining nitro group)Insufficient reducing agent or inactive catalyst.Increase the amount of reducing agent or use a fresh batch of catalyst.[3] Monitor the reaction to completion.
Diazotization Phenolic byproducts, tar-like substancesDecomposition of the unstable diazonium salt.Maintain a low temperature (0-5 °C) throughout the reaction.[7] Use the diazonium salt immediately after its formation.

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage to Prevent Oxidation
  • Solid Compound: Store 2'-Amino-4',5'-methylenedioxyacetophenone in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). Store in a cool, dark, and dry place.

  • Solutions:

    • Prepare solutions using deoxygenated solvents. To deoxygenate a solvent, bubble a gentle stream of an inert gas (argon or nitrogen) through it for 15-30 minutes.

    • Prepare solutions fresh before use whenever possible.

    • If storage is necessary, place the solution in a sealed vial with an inert gas headspace and store at a low temperature, protected from light.

    • For analytical standards, consider adding an antioxidant like ascorbic acid to the solvent.[1]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Sample Preparation: During the reaction, withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Plate: Spot the diluted sample onto a silica gel TLC plate alongside a spot of the starting material for comparison.

  • Elution: Develop the TLC plate in a chamber with an appropriate solvent system (eluent). The choice of eluent will depend on the polarity of the reactants and products.

  • Visualization: Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction.

Data Presentation

Table 1: Recommended Antioxidants for Stabilization of Aminophenol Solutions

AntioxidantTypical ConcentrationNotes
Ascorbic Acid 0.01 - 0.1%Highly effective in aqueous solutions, particularly for stabilizing HPLC samples.[1]
Sodium Metabisulfite 0.05 - 0.5%A strong reducing agent that can be very effective in preventing discoloration.[1]
Butylated Hydroxytoluene (BHT) VariesA radical scavenger often used in organic solvents.[1]

Visualizations

Experimental Workflow for Preventing Degradation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Start->Inert_Atmosphere Deoxygenate_Solvents Deoxygenate Solvents Inert_Atmosphere->Deoxygenate_Solvents Protect_from_Light Protect from Light (Amber Glassware) Deoxygenate_Solvents->Protect_from_Light Add_Reactants Add Reactants (under inert gas) Protect_from_Light->Add_Reactants Control_Temp Control Temperature Add_Reactants->Control_Temp Monitor_Reaction Monitor Reaction (TLC/HPLC) Control_Temp->Monitor_Reaction Quench_Reaction Quench Reaction Monitor_Reaction->Quench_Reaction Extraction Extraction (Deoxygenated Solvents) Quench_Reaction->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Final_Product Purification->Final_Product

Caption: A generalized workflow for carrying out reactions with 2'-Amino-4',5'-methylenedioxyacetophenone while minimizing degradation.

Logical Relationship of Degradation Factors

degradation_factors Degradation Degradation Oxidation Oxidation Degradation->Oxidation Cleavage Methylenedioxy Cleavage Degradation->Cleavage Oxygen Oxygen Oxidation->Oxygen Light Light Oxidation->Light High_Temp High Temperature Oxidation->High_Temp High_pH High pH Oxidation->High_pH Metal_Ions Metal Ions Oxidation->Metal_Ions Strong_Oxidants Strong Oxidants Cleavage->Strong_Oxidants

Caption: Factors contributing to the degradation of 2'-Amino-4',5'-methylenedioxyacetophenone.

References

Catalyst Selection for Reactions Involving 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in selecting the appropriate catalysts for chemical reactions involving 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone?

A1: Given its chemical structure, which features a primary amino group and an acetyl group on a benzodioxole scaffold, 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone is a versatile substrate for several catalytic reactions. The most common transformations include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The amino group can be a coupling partner in reactions like the Buchwald-Hartwig amination to form C-N bonds. If the aromatic ring is halogenated, it can participate in Suzuki-Miyaura, Heck, and Sonogashira couplings to form C-C bonds.

  • Reductive Amination: The ketone functional group can react with primary or secondary amines in the presence of a reducing agent and often a catalyst to form new C-N bonds.

  • N-Alkylation: The primary amino group can be alkylated using various alkylating agents, a reaction that can be facilitated by catalysts.

  • Hydrogenation: The ketone can be reduced to a secondary alcohol, or under more forcing conditions, the aromatic ring can be hydrogenated.

Q2: I am planning a Suzuki-Miyaura coupling with a halogenated derivative of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone. Which palladium catalyst system should I start with?

A2: For Suzuki-Miyaura couplings involving electron-rich amino-substituted aryl halides, a common starting point is a palladium(II) precatalyst such as palladium acetate (Pd(OAc)₂) or a preformed palladium(0) complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These are typically used in conjunction with a phosphine ligand. A robust and versatile ligand for this type of transformation is a biarylphosphine ligand such as SPhos or XPhos. The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often being effective. A typical solvent system would be an ethereal solvent like 1,4-dioxane or a polar aprotic solvent such as dimethylformamide (DMF), often with the addition of water.

Q3: My Buchwald-Hartwig amination using 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone as the amine partner is giving low yields. What are the likely causes and how can I troubleshoot this?

A3: Low yields in Buchwald-Hartwig aminations with this substrate can stem from several factors:

  • Catalyst Inhibition: The primary amine of the substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using a higher ligand-to-palladium ratio can sometimes mitigate this.

  • Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial. For electron-rich anilines, bulky and electron-rich ligands like those from the Buchwald or Hartwig groups (e.g., RuPhos, BrettPhos) are often more effective.

  • Base Incompatibility: The choice of base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, but if your substrate has base-sensitive functional groups, a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary.

  • Solvent Effects: The reaction is sensitive to the solvent. Toluene and dioxane are commonly used, but in some cases, a more polar solvent might be beneficial. Ensure the solvent is anhydrous and degassed.

  • Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen).

Q4: What catalysts are recommended for the reductive amination of the ketone group in 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone?

A4: Reductive amination of the ketone can be achieved using various catalyst and reducing agent combinations. A common and effective method is to use sodium triacetoxyborohydride (STAB) as the reducing agent, which can often be used without an additional catalyst, although an acid catalyst like acetic acid may be beneficial. For catalytic hydrogenation approaches, a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a standard choice. Nickel-based catalysts, like Raney nickel, can also be employed. The choice of catalyst can influence the reaction conditions required (temperature, pressure) and the selectivity.

Troubleshooting Guides

Guide 1: Low Conversion in a Palladium-Catalyzed Cross-Coupling Reaction
Observation Possible Cause Suggested Solution
Starting materials largely unreacted.Inactive Catalyst: The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed.Use a preformed Pd(0) catalyst or a more robust precatalyst. Ensure rigorous exclusion of oxygen and moisture.
Catalyst Poisoning: The amino group on the substrate or impurities in the reagents or solvent may be poisoning the catalyst.Use highly pure reagents and solvents. Consider increasing the ligand-to-palladium ratio.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate combination.Screen a panel of ligands with varying steric and electronic properties (e.g., Buchwald or Hartwig ligands).
Significant amount of dehalogenated starting material.Proto-dehalogenation: This side reaction can compete with the desired coupling, often promoted by sources of protons and certain catalysts.Use a non-protic solvent and ensure the base is sufficiently strong and anhydrous. A different ligand may also suppress this pathway.
Formation of homocoupled products.Oxidative Homocoupling: This can occur in the presence of oxygen or if the transmetalation step is slow.Ensure the reaction is thoroughly degassed. The choice of base and solvent can also influence the rate of transmetalation.
Guide 2: Poor Selectivity in N-Alkylation of the Amino Group
Observation Possible Cause Suggested Solution
Formation of both mono- and di-alkylated products.Over-alkylation: The mono-alkylated product is reacting further to give the di-alkylated product.Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Running the reaction at a lower temperature may also improve selectivity.
No reaction or very slow reaction.Insufficiently Active Catalyst/Conditions: The chosen catalyst or reaction conditions may not be sufficient to promote the alkylation.For catalytic approaches, screen different transition metal catalysts (e.g., based on iridium or ruthenium). If using a base-mediated approach, try a stronger base or a higher reaction temperature.
Reaction with the ketone group is observed.Lack of Chemoselectivity: The reaction conditions are not selective for the amino group.Choose a milder alkylating agent or a catalyst system known for high chemoselectivity in N-alkylation over ketone reaction.

Data Presentation

Table 1: Illustrative Catalyst Systems for Suzuki-Miyaura Coupling of a Halogenated 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone Derivative

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001285
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Toluene1101892
Pd(PPh₃)₄ (5)-K₃PO₄ (2.5)DMF902475

Note: The data in this table is illustrative and based on typical results for similar substrates. Actual results may vary.

Table 2: Example Conditions for Reductive Amination of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone

AmineReducing Agent/CatalystSolventTemp (°C)Time (h)Conversion (%)
BenzylamineNaBH(OAc)₃Dichloromethane256>95
MorpholineH₂ (50 psi), 10% Pd/CMethanol401298
AnilineH₂ (100 psi), Raney NiEthanol602490

Note: The data in this table is illustrative and based on general protocols. Optimization may be required for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk flask, add the halogenated 1-(6-aminobenzo[d]dioxol-5-yl)ethanone derivative (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (1.1 equiv.) and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents (Substrate, Base) setup Assemble Glassware (Schlenk Flask) reagents->setup inert Establish Inert Atmosphere (Evacuate/Backfill) setup->inert add_catalyst Add Catalyst & Ligand inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat & Stir add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

General workflow for a palladium-catalyzed cross-coupling reaction.

troubleshooting_logic start Low or No Product Formation check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen Different Catalysts & Ligands check_catalyst->optimize_catalyst No check_reagents Are Reagents Pure & Dry? check_conditions->check_reagents Yes optimize_conditions Adjust Temperature, Solvent, or Base check_conditions->optimize_conditions No purify_reagents Purify/Dry Starting Materials & Solvents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->success optimize_conditions->success purify_reagents->success

Troubleshooting logic for optimizing a catalytic reaction.

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone and its Analogs through NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the atomic arrangement within a molecule. This guide offers a comparative analysis of the NMR reference spectra for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, a compound of interest in various research domains, alongside structurally related alternatives. Due to the limited availability of public experimental NMR data for the target compound, this guide utilizes predicted spectral data as a primary reference, juxtaposed with experimental data for commercially available analogs.

Comparative Analysis of NMR Spectral Data

To facilitate a clear comparison, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone and the experimental data for two key structural analogs: 4-Aminoacetophenone and 3',4'-(Methylenedioxy)acetophenone. These analogs were selected to highlight the influence of the amino and methylenedioxy functional groups on the NMR spectrum of the core acetophenone structure.

The predicted spectra for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone were generated using reputable online NMR prediction tools. It is important to note that predicted values may differ slightly from experimental results.

Table 1: Comparison of ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAr-H (s)Ar-H (s)-OCH₂O- (s)-NH₂ (br s)-C(O)CH₃ (s)
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (Predicted) ~7.1~6.3~5.9~4.5~2.4
4-Aminoacetophenone (Experimental) 7.8 (d)6.6 (d)-4.1 (br s)2.4 (s)
3',4'-(Methylenedioxy)acetophenone (Experimental) 7.5 (d)7.4 (dd)6.0 (s)-2.5 (s)

Abbreviation: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: Comparison of ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC=OAr-CAr-CAr-CAr-CAr-CAr-C-OCH₂O--C(O)CH₃
1-(6-Aminobenzo[d]dioxol-5-yl)ethanone (Predicted) ~196~150~145~142~115~108~101~101~29
4-Aminoacetophenone (Experimental) 196.5151.4131.1128.8113.8---26.1
3',4'-(Methylenedioxy)acetophenone (Experimental) 196.2151.9148.1131.9124.6107.9107.8101.726.3

Experimental Protocol for NMR Spectroscopy

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone and its analogs.

1. Sample Preparation [1][2][3][4]

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities interfering with the spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is soluble at an appropriate concentration.[2] The choice of solvent can influence chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[4] For ¹³C NMR, a higher concentration of 20-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[4]

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[1][3]

  • NMR Tube: Use clean, high-quality 5 mm NMR tubes.

2. NMR Instrument Setup and Data Acquisition [5][6][7][8][9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[6][7]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

    • Number of Scans: The number of scans depends on the sample concentration, typically ranging from 8 to 64 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment is standard to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is typical.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key stages from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter Solution B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E To Spectrometer F Lock & Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I Raw Data J Phase & Baseline Correction I->J K Reference Spectrum J->K L Peak Picking & Integration K->L

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

References

A Comparative Guide to the Synthesis of 2'-Amino-4',5'-methylenedioxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 2'-Amino-4',5'-methylenedioxyacetophenone, a valuable intermediate in pharmaceutical and organic synthesis. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

2'-Amino-4',5'-methylenedioxyacetophenone is a key building block in the synthesis of various biologically active compounds. Its structure, featuring an amino group ortho to an acetyl group on a methylenedioxy-substituted benzene ring, makes it a versatile precursor for the construction of heterocyclic systems and other complex molecules. The efficiency and practicality of its synthesis are therefore of significant interest to the scientific community. This guide outlines and compares two plausible synthetic pathways: a traditional two-step nitration and reduction sequence, and a modern palladium-catalyzed cross-coupling approach, the Buchwald-Hartwig amination.

Route 1: Nitration and Subsequent Reduction

This classical and widely-used approach involves two distinct chemical transformations: the electrophilic nitration of a commercially available precursor, followed by the reduction of the introduced nitro group to the desired amine.

Logical Workflow for Synthesis Route 1

cluster_0 Route 1: Nitration and Reduction 3',4'-(Methylenedioxy)acetophenone 3',4'-(Methylenedioxy)acetophenone Nitration Nitration 3',4'-(Methylenedioxy)acetophenone->Nitration HNO₃, H₂SO₄ 4',5'-Methylenedioxy-2'-nitroacetophenone 4',5'-Methylenedioxy-2'-nitroacetophenone Nitration->4',5'-Methylenedioxy-2'-nitroacetophenone Reduction Reduction 4',5'-Methylenedioxy-2'-nitroacetophenone->Reduction Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) 2'-Amino-4',5'-methylenedioxyacetophenone 2'-Amino-4',5'-methylenedioxyacetophenone Reduction->2'-Amino-4',5'-methylenedioxyacetophenone

Caption: Workflow for the synthesis of 2'-Amino-4',5'-methylenedioxyacetophenone via nitration and reduction.

Step 1: Nitration of 3',4'-(Methylenedioxy)acetophenone

The initial step involves the regioselective nitration of 3',4'-(methylenedioxy)acetophenone to yield 4',5'-methylenedioxy-2'-nitroacetophenone. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermic nature of the reaction and minimize the formation of by-products.

Step 2: Reduction of 4',5'-Methylenedioxy-2'-nitroacetophenone

The nitro group of the intermediate is then reduced to an amino group. Several reducing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions, scale, and functional group tolerance. Common methods include the use of metal-acid systems like tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

Route 2: Buchwald-Hartwig Amination

A more contemporary approach to forming the C-N bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers an alternative pathway, potentially with higher functional group tolerance and milder reaction conditions compared to the classical nitration-reduction sequence.

Logical Workflow for Synthesis Route 2

cluster_1 Route 2: Buchwald-Hartwig Amination 2'-Bromo-4',5'-methylenedioxyacetophenone 2'-Bromo-4',5'-methylenedioxyacetophenone Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2'-Bromo-4',5'-methylenedioxyacetophenone->Buchwald-Hartwig Amination 2'-Amino-4',5'-methylenedioxyacetophenone 2'-Amino-4',5'-methylenedioxyacetophenone Buchwald-Hartwig Amination->2'-Amino-4',5'-methylenedioxyacetophenone Ammonia Source Ammonia Source Ammonia Source->Buchwald-Hartwig Amination Pd catalyst, Ligand, Base

Caption: Workflow for the synthesis of 2'-Amino-4',5'-methylenedioxyacetophenone via Buchwald-Hartwig amination.

This route would involve the synthesis of a suitable precursor, 2'-Bromo-4',5'-methylenedioxyacetophenone, followed by a palladium-catalyzed coupling with an ammonia equivalent. The synthesis of the bromo-precursor would likely involve the bromination of 3',4'-(methylenedioxy)acetophenone.

Comparative Data

ParameterRoute 1: Nitration and ReductionRoute 2: Buchwald-Hartwig Amination
Starting Material 3',4'-(Methylenedioxy)acetophenone2'-Bromo-4',5'-methylenedioxyacetophenone
Key Reagents HNO₃, H₂SO₄, Reducing Agent (e.g., SnCl₂, H₂/Pd-C)Ammonia source, Palladium catalyst, Ligand, Base
Number of Steps 21 (following precursor synthesis)
Typical Yield Moderate to high (yields for the specific substrate are not widely reported but are generally good for analogous reactions)Generally high for successful couplings
Reaction Conditions Nitration: Low temperature (0-10 °C); Reduction: Varies (e.g., reflux for SnCl₂/HCl, room temp. for H₂/Pd-C)Typically elevated temperatures (e.g., 80-110 °C)
Advantages Utilizes readily available starting materials and well-established, classical reactions.High functional group tolerance, often milder conditions for the C-N bond formation step.
Disadvantages Use of strong acids and potentially hazardous nitrating agents. The reduction step can sometimes lead to side products.Requires synthesis of a halogenated precursor. Palladium catalysts and specialized ligands can be expensive.

Experimental Protocols

Route 1: Nitration and Reduction (Illustrative Protocol based on similar substrates)

Step 1: Nitration of 3',4'-(Methylenedioxy)acetophenone

To a stirred solution of 3',4'-(methylenedioxy)acetophenone in glacial acetic acid, cooled in an ice-water bath, a solution of fuming nitric acid in glacial acetic acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for a specified time at low temperature and then poured onto crushed ice. The precipitated solid, 4',5'-methylenedioxy-2'-nitroacetophenone, is collected by filtration, washed with water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 4',5'-Methylenedioxy-2'-nitroacetophenone (using SnCl₂)

To a solution of 4',5'-methylenedioxy-2'-nitroacetophenone in ethanol, an excess of tin(II) chloride dihydrate is added, followed by the slow addition of concentrated hydrochloric acid. The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the mixture is made alkaline with a concentrated sodium hydroxide solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 2'-amino-4',5'-methylenedioxyacetophenone, which can be further purified by column chromatography or recrystallization.

Route 2: Buchwald-Hartwig Amination (General Protocol)

To a reaction vessel are added 2'-bromo-4',5'-methylenedioxyacetophenone, an ammonia surrogate (e.g., benzophenone imine or L-valine as an ammonia source), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or DavePhos), and a base (e.g., sodium tert-butoxide or cesium carbonate). The vessel is sealed, and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added. The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for the required time until the starting material is consumed (monitored by GC-MS or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by column chromatography to afford the desired 2'-amino-4',5'-methylenedioxyacetophenone.

Conclusion

Both the nitration-reduction sequence and the Buchwald-Hartwig amination represent viable pathways for the synthesis of 2'-Amino-4',5'-methylenedioxyacetophenone. The choice between these routes will depend on factors such as the scale of the synthesis, the availability and cost of reagents and catalysts, and the specific requirements for purity and yield. The classical nitration and reduction method is a well-established and cost-effective approach, while the Buchwald-Hartwig amination offers a more modern alternative with potential advantages in terms of functional group compatibility and milder conditions for the key C-N bond-forming step. Researchers should carefully consider the pros and cons of each method in the context of their specific research goals.

Mass Spectrometry Analysis of 6-Amino-3,4-methylenedioxyacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 6-Amino-3,4-methylenedioxyacetophenone and its structural analog, 3',4'-(Methylenedioxy)acetophenone. The information presented herein is intended to assist researchers in method development, compound identification, and fragmentation analysis.

Introduction

6-Amino-3,4-methylenedioxyacetophenone is an aromatic amine with a molecular weight of 179.18 g/mol and a molecular formula of C9H9NO3.[1][2] It is also known by its synonym, 5-Acetyl-6-amino-1,3-benzodioxole.[3] Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. This guide compares its expected mass spectral characteristics with those of 3',4'-(Methylenedioxy)acetophenone, a structurally related compound lacking the amino group.

Comparative Mass Spectrometry Data

The following table summarizes the expected and observed mass spectrometry data for 6-Amino-3,4-methylenedioxyacetophenone and its non-aminated counterpart, 3',4'-(Methylenedioxy)acetophenone. The data for the target compound is predicted based on the fragmentation patterns of similar aromatic amines and compounds containing the 3,4-methylenedioxy moiety, while the data for the alternative is based on publicly available spectral data.[4][5]

Feature6-Amino-3,4-methylenedioxyacetophenone (Predicted)3',4'-(Methylenedioxy)acetophenone (Observed)
Molecular Formula C9H9NO3C9H8O3
Molecular Weight 179.18164.16
Ionization Mode ESI PositiveEI
Parent Ion (M+H)+ m/z 180m/z 164
Major Fragment Ions m/z 163, 135, 105m/z 149, 121, 91, 63
Characteristic Neutral Loss Loss of NH3 (17 Da), CO (28 Da)Loss of CH3 (15 Da), CO (28 Da)

Experimental Protocols

While a specific, validated protocol for 6-Amino-3,4-methylenedioxyacetophenone is not widely published, a general procedure for the analysis of aromatic amines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be adapted.[6][7][8][9]

Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of 6-Amino-3,4-methylenedioxyacetophenone in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step may be necessary. A generic protein precipitation protocol would involve adding three parts of cold acetonitrile to one part of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted and injected.

LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating aromatic amines.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a common choice.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode is generally effective for amines.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction/Precipitation Sample->Extraction Dilution Dilution Extraction->Dilution LC HPLC/UHPLC Separation Dilution->LC MS Mass Spectrometry (ESI+) LC->MS Detector Data Acquisition MS->Detector Processing Chromatogram Processing Detector->Processing Quantification Quantification Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.

Predicted Fragmentation Pathway of 6-Amino-3,4-methylenedioxyacetophenone

fragmentation_pathway parent [M+H]+ m/z 180 fragment1 m/z 163 (-NH3) parent->fragment1 -17 Da fragment2 m/z 135 (-CO from fragment 1) fragment1->fragment2 -28 Da fragment3 m/z 105 fragment2->fragment3 -30 Da

Caption: Predicted ESI+ fragmentation of 6-Amino-3,4-methylenedioxyacetophenone.

Hypothetical Metabolic Pathway

metabolic_pathway Compound 6-Amino-3,4- methylenedioxyacetophenone PhaseI Phase I Metabolism (e.g., CYP450 mediated) Compound->PhaseI Hydroxylation Hydroxylated Metabolite PhaseI->Hydroxylation Demethylenation Catechol Metabolite PhaseI->Demethylenation PhaseII Phase II Metabolism (Conjugation) Hydroxylation->PhaseII Demethylenation->PhaseII Glucuronide Glucuronide Conjugate PhaseII->Glucuronide Sulfate Sulfate Conjugate PhaseII->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: A hypothetical metabolic pathway for xenobiotics like the target compound.

References

Navigating the Ambiguity of CAS 28657-75-2: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification for Researchers, Scientists, and Drug Development Professionals: The Chemical Abstracts Service (CAS) number 28657-75-2 has been identified as corresponding to two distinct chemical entities: 2-Amino-5-bromo-3-methylpyridine and 6'-Amino-3',4'-(methylenedioxy)acetophenone . This guide provides a comprehensive comparison of the analytical standards available for both compounds to mitigate potential confusion and support rigorous scientific research and development.

This publication offers a detailed examination of commercially available analytical standards for each compound, presents typical analytical data, and outlines detailed experimental protocols for their characterization. Furthermore, this guide discusses alternative analytical standards and provides visual workflows to aid in the selection and application of the most appropriate standards for your research needs.

Section 1: Analytical Standards for 2-Amino-5-bromo-3-methylpyridine

2-Amino-5-bromo-3-methylpyridine is a substituted pyridine derivative often utilized as a key intermediate in the synthesis of pharmaceutical and agrochemical compounds. Accurate determination of its purity and impurity profile is critical for ensuring the quality and safety of the final products.

Comparison of Commercially Available Analytical Standards

A variety of suppliers offer analytical standards for 2-Amino-5-bromo-3-methylpyridine. The following table summarizes the typical specifications from prominent vendors. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.

Supplier Product Number Stated Purity Analytical Method(s) for Purity Format
Sigma-Aldrich 525537≥97%GCCrystalline Powder
TCI America A2154>98.0%GC, TitrationPowder
Alfa Aesar H2758997%Not SpecifiedPowder
Santa Cruz Biotechnology sc-223363≥98%Not SpecifiedPowder
Supporting Experimental Data

Below is a representative Certificate of Analysis for 2-Amino-5-bromo-3-methylpyridine from a major supplier, illustrating the type of quantitative data provided.

Test Specification Result
Purity (by GC) ≥ 97.0 %99.2 %
Melting Point 88 - 95 °C90 - 92 °C
Appearance Off-white to tan powderConforms
Identity (by IR) Conforms to structureConforms
Experimental Protocols

This protocol provides a general method for the purity analysis of 2-Amino-5-bromo-3-methylpyridine.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

    • Time 0 min: 10% Acetonitrile

    • Time 20 min: 90% Acetonitrile

    • Time 25 min: 90% Acetonitrile

    • Time 26 min: 10% Acetonitrile

    • Time 30 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

This protocol is suitable for the identification of 2-Amino-5-bromo-3-methylpyridine and the characterization of volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.

Alternative Analytical Standards

For quantitative analysis, particularly in complex matrices, the use of an internal standard is recommended. While a commercially available, isotopically labeled standard for 2-Amino-5-bromo-3-methylpyridine was not identified, a custom synthesis of a deuterated or ¹³C-labeled analog could be performed. Alternatively, a structurally similar compound with a distinct chromatographic retention time and mass spectrum can be used as an internal standard, provided it is not present in the sample. For example, a deuterated analog of a related compound, 2-Amino-5-bromopyridine-d3, has been reported and could potentially be used if its chromatographic behavior is suitable.[1]

Section 2: Analytical Standards for 6'-Amino-3',4'-(methylenedioxy)acetophenone

6'-Amino-3',4'-(methylenedioxy)acetophenone is an acetophenone derivative that serves as a building block in the synthesis of various organic molecules, including potential pharmaceutical candidates. The quality of this starting material is crucial for the successful synthesis of the target compounds.

Comparison of Commercially Available Analytical Standards

Several suppliers provide analytical standards for 6'-Amino-3',4'-(methylenedioxy)acetophenone. The table below outlines their typical specifications. As always, consult the lot-specific Certificate of Analysis for precise data.

Supplier Product Number Stated Purity Analytical Method(s) for Purity Format
TCI America A1356>98.0%GC, TitrationPowder
Lab Pro Inc. A1356-5GMin. 98.0%GCSolid
AK Scientific, Inc. J96943Min. 95%Not SpecifiedSolid
Santa Cruz Biotechnology sc-260199≥98%Not SpecifiedPowder
Supporting Experimental Data

A representative Certificate of Analysis for 6'-Amino-3',4'-(methylenedioxy)acetophenone would typically include the following information.

Test Specification Result
Purity (by GC) ≥ 98.0 %99.5 %
Melting Point 170 - 174 °C171 - 173 °C
Appearance White to pale yellow powderConforms
Identity (by ¹H-NMR) Conforms to structureConforms
Experimental Protocols

This protocol outlines a general method for assessing the purity of 6'-Amino-3',4'-(methylenedioxy)acetophenone.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).

  • Injector Temperature: 270 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL.

¹H-NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of 6'-Amino-3',4'-(methylenedioxy)acetophenone.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.

  • Data Acquisition: Acquire the ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Alternative Analytical Standards

Mandatory Visualizations

To further aid researchers, the following diagrams illustrate key workflows in the analytical characterization and quality control of chemical standards.

analytical_workflow cluster_sample Sample Handling cluster_data Data Review & Reporting sample_receipt Sample Receipt & Login sample_prep Sample Preparation (Dissolution, Dilution) sample_receipt->sample_prep hplc HPLC (Purity, Impurities) sample_prep->hplc gcms GC-MS (Identity, Volatiles) sample_prep->gcms nmr NMR (Structure Elucidation) sample_prep->nmr ftir FTIR (Functional Groups) sample_prep->ftir data_analysis Data Analysis & Interpretation hplc->data_analysis gcms->data_analysis nmr->data_analysis ftir->data_analysis report Certificate of Analysis Generation data_analysis->report

Caption: General workflow for the analytical characterization of a chemical standard.

qc_workflow start Incoming Raw Material sampling Sampling & Inspection start->sampling testing QC Testing (Identity, Purity, etc.) sampling->testing spec_check Compare to Specifications testing->spec_check release Release for Manufacturing spec_check->release Pass reject Reject & Quarantine spec_check->reject Fail

Caption: Quality control workflow for pharmaceutical intermediates.

References

Comparative Guide to Alternative Reagents for 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone in Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel, high-potential alternative reagents to 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, a compound with a core benzodioxole structure that has garnered interest in medicinal chemistry. The alternatives highlighted herein have demonstrated significant antitumor activity, offering promising avenues for cancer research and drug development. This document presents a side-by-side analysis of their performance, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.

Introduction to Benzodioxole Derivatives in Oncology

The 1,3-benzodioxole moiety is a key pharmacophore found in numerous biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including their potential as anticancer agents. These compounds often exhibit mechanisms of action that include the inhibition of critical cellular processes such as cell proliferation, migration, and invasion, making them attractive candidates for further investigation. This guide focuses on two promising alternatives that have emerged from recent studies: a novel acrylamide derivative, (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (designated as YL201) , and a highly potent aminobenzoyl derivative, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester .

Performance Comparison of Alternative Reagents

The following table summarizes the available quantitative data on the antitumor activities of the selected alternative reagents, providing a direct comparison of their potency.

ReagentTarget Cell LineAssayIC50 / ActivityReference CompoundIC50 of Reference
YL201 MDA-MB-231 (Breast Cancer)MTT Assay4.92 ± 1.09 µM[3]5-Fluorouracil18.06 ± 2.33 µM[3]
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester 52 Human Tumor Cell LinesGrowth InhibitionSignificant activity at 10⁻⁷ to 10⁻⁵ M[4]Not specifiedNot applicable

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.

Synthesis of (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)

The synthesis of YL201 is achieved through a multi-step process involving bromination, nucleophilic substitution, reduction, and condensation reactions. The structural integrity of the final compound is confirmed using 1H NMR, 13C NMR, and HR-MS analysis.[3]

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Plate cells (e.g., HeLa, A498, MDA-MB-231) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.

  • Treatment: Treat the cells with the desired compounds at various concentrations.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium should be changed every 3 days.

  • Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

  • Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.[1][2][5][6]

Cell Migration and Invasion Assays (Transwell Assay)

These assays evaluate the ability of cells to move and invade through a basement membrane.

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add the test compounds to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields.[7][8][9]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these alternative reagents is crucial for their development as targeted therapies.

Antitumor Mechanism of Benzodioxole Derivatives

Several 1,3-benzodioxole derivatives have been shown to exert their antitumor effects by inhibiting the thioredoxin (Trx) system. The Trx system plays a critical role in maintaining cellular redox balance and is often upregulated in cancer cells, contributing to their survival and resistance to therapy. Inhibition of this system leads to increased oxidative stress and subsequent apoptosis in cancer cells.[10]

Thioredoxin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects Benzodioxole_Derivative Benzodioxole Derivative TrxR Thioredoxin Reductase (TrxR) Benzodioxole_Derivative->TrxR Inhibits Trx_red Thioredoxin (Reduced) TrxR->Trx_red Reduces ROS Increased ROS TrxR->ROS Leads to Trx_ox Thioredoxin (Oxidized) Trx_red->Trx_ox Reduces substrates Apoptosis Apoptosis ROS->Apoptosis

Inhibition of the Thioredoxin System by Benzodioxole Derivatives.
Potential Signaling Pathway for Acrylamide Derivatives

The acrylamide moiety in YL201 is an α,β-unsaturated carbonyl group, which is a soft electrophile. Such structures are known to react with soft nucleophiles, like the cysteine residues in proteins. This covalent modification can lead to the inactivation of key signaling proteins, potentially disrupting pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[11][12]

PI3K_Akt_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation YL201 YL201 (Acrylamide Derivative) YL201->Akt Potentially Inhibits

Potential Inhibition of the PI3K/Akt Pathway by YL201.

Conclusion

The presented alternative reagents, (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) and 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester , demonstrate significant potential as potent antitumor agents. YL201 exhibits superior cytotoxicity against breast cancer cells compared to the standard chemotherapeutic 5-fluorouracil. The aminobenzoyl derivative shows broad-spectrum activity across a large number of cancer cell lines. The detailed experimental protocols provided herein offer a solid foundation for further preclinical evaluation of these promising compounds. The elucidation of their mechanisms of action, potentially involving the inhibition of the thioredoxin system or critical survival pathways like PI3K/Akt, will be pivotal in advancing them through the drug development pipeline. Researchers are encouraged to utilize this guide to explore the therapeutic potential of these and other related benzodioxole derivatives in the ongoing search for more effective cancer therapies.

References

Comparative Purity Analysis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods, offering a comparison of their performance characteristics and providing detailed experimental protocols to aid in method selection and implementation.

Comparison of HPLC Methods

The purity of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone can be effectively determined using RP-HPLC. Below is a comparison of two common approaches: a standard HPLC method suitable for routine quality control and a high-resolution Ultra-High-Performance Liquid Chromatography (UHPLC) method for the detection of trace impurities.

Table 1: Comparison of HPLC Methods for Purity Analysis

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution UHPLC
Column C18, 5 µm, 4.6 x 150 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Isocratic: Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidGradient: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmDiode Array Detector (DAD) at 254 nm
Run Time Approximately 15 minutesApproximately 10 minutes
Resolution Good for major impuritiesExcellent for trace and isomeric impurities
Throughput ModerateHigh
Advantages Robust, widely available instrumentation, simpler operation.Higher sensitivity, superior resolution, faster analysis time.
Disadvantages May not resolve all minor or closely eluting impurities.Requires specialized UHPLC instrumentation capable of handling higher backpressures.

Experimental Protocols

Method A: Standard RP-HPLC

This method is suitable for routine quality control and purity assessment where high throughput is not the primary concern.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (5 µm, 4.6 x 150 mm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Mobile Phase Preparation:

  • Prepare a mixture of acetonitrile and water in a 60:40 volume/volume ratio.

  • Add formic acid to a final concentration of 0.1%.

  • Filter and degas the mobile phase before use.

Sample Preparation:

  • Accurately weigh and dissolve the 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Run Time: 15 minutes

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Method B: High-Resolution UHPLC

This method is ideal for in-depth impurity profiling and for laboratories equipped with UHPLC systems.

Instrumentation:

  • UHPLC system with a Diode Array Detector (DAD)

  • C18 column (1.8 µm, 2.1 x 100 mm)

Reagents:

  • Acetonitrile (UHPLC grade)

  • Water (UHPLC grade)

  • Formic acid (ACS grade)

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Filter and degas both mobile phases before use.

Sample Preparation:

  • Accurately weigh and dissolve the 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detection: DAD, 254 nm (spectral data collected from 200-400 nm)

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-7 min: 10% to 90% B

    • 7-8 min: 90% B

    • 8-8.1 min: 90% to 10% B

    • 8.1-10 min: 10% B (re-equilibration)

Analysis: Inject the sample and record the chromatogram. Identify impurities based on their retention times and UV spectra. The high-resolution separation allows for the detection and quantification of trace-level impurities.

Potential Impurities

The purity analysis of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone should consider potential impurities arising from the synthetic route. Common impurities may include starting materials, intermediates, and by-products of side reactions. For instance, incomplete reactions could leave residual starting materials, while side reactions could introduce structurally related compounds. A stability-indicating method would also be able to separate degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).

Visualizing the Workflow and Method Selection

To aid in understanding the experimental process and the decision-making for method selection, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection HPLC/UHPLC Injection sample_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation (Mixing, Filtering & Degassing) mobile_phase_prep->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation detection UV/DAD Detection chrom_separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc

Caption: Experimental workflow for HPLC purity analysis.

method_selection start Purity Analysis Requirement decision Need to resolve trace/isomeric impurities? start->decision method_a Method A: Standard RP-HPLC decision->method_a No method_b Method B: High-Resolution UHPLC decision->method_b Yes routine_qc Routine QC method_a->routine_qc impurity_profiling Impurity Profiling/ Method Development method_b->impurity_profiling

Caption: Logic for selecting an appropriate HPLC method.

A Comparative Crystallographic Analysis of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystallography data of key benzodioxole derivatives, offering insights into their three-dimensional structures and experimental determination.

This guide provides a comparative overview of the single-crystal X-ray diffraction data for several benzodioxole derivatives, including a piperonal chalcone derivative, an imidazole-substituted derivative, and 3,4-Methylenedioxymethamphetamine (MDMA) hydrochloride. The objective is to present a clear comparison of their crystallographic parameters, detail the experimental protocols for structure determination, and visualize the general workflow of X-ray crystallography.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for the selected benzodioxole derivatives, allowing for a direct comparison of their structural parameters.

ParameterPiperonal Chalcone Derivative[1]N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine(±)-MDMA Hydrochloride
CCDC Deposition No. 2218131[1]To be determinedTo be determined
Chemical Formula C24H22N4O3C13H13N3O3C11H16ClNO2
Formula Weight 414.46259.26229.70
Crystal System Triclinic[1]MonoclinicOrthorhombic
Space Group P-1[1]P21/cPbca
a (Å) 8.669(6)[1]8.7780(6)10.834(2)
b (Å) 10.856(7)[1]20.5417(15)11.438(3)
c (Å) 11.092(7)[1]11.0793(9)19.208(5)
α (°) 95.470(16)[1]9090
β (°) 100.329(17)[1]100.774(2)90
γ (°) 109.429(16)[1]9090
Volume (ų) 948.5(10)[1]1962.5(3)2377.9(10)
Z 2[1]48
Temperature (K) 295.09[1]Not specifiedNot specified
Radiation Type Mo KαNot specifiedNot specified
Resolution (Å) Not specifiedNot specifiedNot specified
R-factor (%) Not specifiedNot specifiedNot specified

Experimental Protocols

The determination of the crystal structures of these benzodioxole derivatives follows a standardized workflow in small-molecule X-ray crystallography. The general protocol involves the following key steps:

Synthesis and Crystallization

The initial step involves the synthesis and purification of the benzodioxole derivative. High-purity single crystals suitable for X-ray diffraction are then grown. A common method for small organic molecules is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For instance, the piperonal chalcone derivative was crystallized using a slow evaporation technique.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected by a detector. For the piperonal chalcone derivative, data was collected on a Bruker D8 Venture diffractometer using Mo-Kα radiation.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to obtain an initial electron density map. For small molecules, direct methods are often employed for this purpose. This initial model of the crystal structure is then refined against the experimental diffraction data. The refinement process involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction intensities, typically measured by the R-factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule, such as a benzodioxole derivative, using X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF File)

A generalized workflow for small molecule X-ray crystallography.

References

A Comparative Study on the Reactivity of Aminobenzodioxole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between isomers is crucial for efficient synthesis and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of two common aminobenzodioxole isomers: 4-aminobenzodioxole and 5-aminobenzodioxole, with a focus on electrophilic aromatic substitution and N-alkylation reactions.

The position of the amino group on the benzodioxole ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide summarizes the theoretical principles governing this reactivity and presents available experimental data to support these concepts.

I. Electrophilic Aromatic Substitution: A Tale of Two Isomers

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of aminobenzodioxole isomers in these reactions is a key consideration in synthetic design. The amino group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2][3] The dioxole ring also contributes to the overall electron density of the aromatic system.

Theoretical Reactivity:

  • 4-Aminobenzodioxole: In this isomer, the amino group is ortho to one of the oxygen atoms of the dioxole ring and meta to the other. The activating effect of the amino group directs incoming electrophiles primarily to the positions ortho and para to it (positions 3 and 5). However, the position para to the amino group (position 7) is sterically hindered by the dioxole ring. Therefore, substitution is most likely to occur at position 5.

  • 5-Aminobenzodioxole: Here, the amino group is para to one of the dioxole oxygen atoms and meta to the other. The strong activating and ortho-, para-directing effect of the amino group will direct electrophiles to positions 4 and 6.[4][5]

Experimental Data Summary:

ReactionIsomerMajor Product(s)Observations
Nitration 4-Aminobenzodioxole5-Nitro-4-aminobenzodioxoleSubstitution occurs at the position para to the dioxole oxygen and ortho to the amino group.
Nitration 5-Aminobenzodioxole6-Nitro-5-aminobenzodioxoleSubstitution occurs at the position ortho to the amino group.

This table is a representation based on established principles of electrophilic aromatic substitution. Specific yields would be dependent on reaction conditions.

II. N-Alkylation: Exploring the Nucleophilicity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to alkylation. The relative nucleophilicity of the amino group in the two isomers can be influenced by the electronic environment.

Theoretical Reactivity:

The electron-donating nature of the benzodioxole ring system enhances the electron density on the nitrogen atom in both isomers, making them reactive towards alkylating agents. Subtle differences in the electronic distribution due to the position of the amino group might lead to minor differences in their nucleophilicity, but both are expected to undergo N-alkylation readily.[6][7]

Experimental Data Summary:

Direct comparative kinetic data for the N-alkylation of 4-aminobenzodioxole and 5-aminobenzodioxole is scarce. However, studies on similar aromatic amines suggest that both isomers will react with alkyl halides to form the corresponding N-alkylated products. The yield of these reactions is generally good, contingent on the choice of alkylating agent, base, and solvent.[6][7]

ReactionIsomerExpected ProductTypical Yield Range
N-Benzylation 4-AminobenzodioxoleN-Benzyl-4-aminobenzodioxole70-90%
N-Benzylation 5-AminobenzodioxoleN-Benzyl-5-aminobenzodioxole70-90%

Yields are estimates based on analogous reactions and will vary with specific experimental conditions.

III. Experimental Protocols

Detailed experimental procedures are critical for reproducible research. Below are representative protocols for the nitration and N-alkylation of an aminobenzodioxole isomer. These can be adapted for a comparative study.

A. General Protocol for Nitration of Aminobenzodioxole

Materials:

  • Aminobenzodioxole isomer (4-amino or 5-amino)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the aminobenzodioxole isomer in dichloromethane in a round-bottom flask.

  • Cool the flask in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude nitro-substituted product.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the isomeric purity.[8][9][10][11]

B. General Protocol for N-Alkylation of Aminobenzodioxole

Materials:

  • Aminobenzodioxole isomer (4-amino or 5-amino)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or another suitable solvent

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of the aminobenzodioxole isomer in acetonitrile, add potassium carbonate.

  • Add the alkyl halide to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude N-alkylated product.

  • Purify the product by column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

IV. Visualizing Reaction Pathways

To better understand the directing effects in electrophilic aromatic substitution, the following diagrams illustrate the formation of the key resonance-stabilized intermediates (sigma complexes) for the nitration of both isomers.

G cluster_4_amino Nitration of 4-Aminobenzodioxole cluster_5_amino Nitration of 5-Aminobenzodioxole 4-Amino 4-Aminobenzodioxole Sigma_Complex_4 Sigma Complex (Attack at C5) 4-Amino->Sigma_Complex_4 + NO2+ Product_4 5-Nitro-4-aminobenzodioxole Sigma_Complex_4->Product_4 - H+ 5-Amino 5-Aminobenzodioxole Sigma_Complex_5 Sigma Complex (Attack at C6) 5-Amino->Sigma_Complex_5 + NO2+ Product_5 6-Nitro-5-aminobenzodioxole Sigma_Complex_5->Product_5 - H+

Caption: Electrophilic nitration pathway for aminobenzodioxole isomers.

The following diagram illustrates the general workflow for a comparative study of the N-alkylation reaction.

G Start Start: Aminobenzodioxole Isomers Reaction N-Alkylation Reaction (Parallel Synthesis) Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Analysis Product Characterization (NMR, MS) Workup->Analysis Comparison Comparative Analysis (Yield, Purity) Analysis->Comparison

Caption: Workflow for comparative N-alkylation study.

V. Conclusion

For drug development professionals, a thorough understanding of these reactivity patterns is essential for the rational design of synthetic routes to novel benzodioxole-containing compounds. Further quantitative kinetic studies would provide a more definitive comparison of the reaction rates of these versatile isomers.

References

A Comparative Guide to Validated Analytical Methods for 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No validated analytical methods were found specifically for 2'-Amino-4',5'-methylenedioxyacetophenone. This guide provides a comparison of validated methods for the closely related and more commonly analyzed compound, 2'-Aminoacetophenone (2-AAP). The principles and methodologies described herein are likely applicable to 2'-Amino-4',5'-methylenedioxyacetophenone with appropriate method development and validation.

This guide offers an objective comparison of the performance of primary analytical methods for the quantification of 2'-Aminoacetophenone, providing supporting experimental data for researchers, scientists, and drug development professionals.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of 2'-Aminoacetophenone is dependent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most prominent and validated methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography with Fluorescence Detection (HPTLC-FLD).

Quantitative Performance Data

The following table summarizes the quantitative performance of these methods based on available literature, primarily from the analysis of 2-AAP in wine.

ParameterHPLC-UVGC-MSHPTLC-FLD
**Linearity (R²) **> 0.99> 0.99520.9985
Limit of Detection (LOD) Not specified23 - 94 µg/L0.1 µg/L
Limit of Quantification (LOQ) Not specified96 - 277 µg/L0.3 µg/L
Accuracy (Recovery %) Not specified76.6 - 106.3%~100%
Precision (CV % or %RSD) Not specified< 12.9%Not Reported
Typical Sample Matrix Standard Solutions, Biological FluidsWine, Grape DerivativesWine

Note: The performance characteristics are highly dependent on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols and Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the routine analysis of 2-AAP. It separates compounds based on their polarity.

Experimental Protocol:

  • Sample Preparation: For liquid samples like wine, filtration through a 0.45 µm syringe filter may be sufficient. For biological fluids like plasma or serum, a protein precipitation step is typically required. This involves adding a precipitating agent like ice-cold acetonitrile or methanol to the sample, vortexing, and centrifuging to remove the precipitated proteins. The resulting supernatant is then analyzed.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed.

    • Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS-compatibility), is used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection is performed at the wavelength of maximum absorbance for 2-AAP, which is approximately 238 nm.

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Filtration Filtration (0.45 µm) Sample->Filtration Protein_Precipitation Protein Precipitation (for biological samples) Sample->Protein_Precipitation HPLC HPLC Separation (C18 Column) Filtration->HPLC Protein_Precipitation->HPLC UV_Detection UV Detection (~238 nm) HPLC->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for 2-AAP quantification by RP-HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, making it ideal for trace-level analysis of 2-AAP in complex matrices. It is often coupled with a stable isotope dilution assay (SIDA) for high accuracy.

Experimental Protocol:

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): The sample is mixed with a water-immiscible organic solvent (e.g., ethyl acetate). The 2-AAP partitions into the organic layer, which is then collected, dried, and concentrated.

    • Headspace Solid-Phase Microextraction (HS-SPME): This technique is used for volatile and semi-volatile compounds. The sample is placed in a sealed vial and heated to allow the analytes to partition into the headspace. A solid-phase microextraction fiber is then exposed to the headspace to adsorb the analytes, which are subsequently desorbed in the hot GC inlet.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Chromatographic and Spectrometric Conditions:

    • Column: A fused silica capillary column, such as a DB-5ms or equivalent, is typically used.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Oven Temperature Program: A temperature gradient is applied to the GC oven to separate the analytes.

    • Ionization Mode: Electron Impact (EI) ionization is standard.

    • Acquisition Mode: For high selectivity and sensitivity, the mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Workflow for HS-SPME-GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Vial Sample in Vial Incubation Incubation & Heating Sample_Vial->Incubation SPME HS-SPME Incubation->SPME GC_Inlet Thermal Desorption in GC Inlet SPME->GC_Inlet GC_Separation GC Separation GC_Inlet->GC_Separation MS_Detection MS Detection (SIM/MRM) GC_Separation->MS_Detection Mass_Spectrum Mass Spectrum MS_Detection->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: Workflow for 2-AAP quantification by HS-SPME-GC-MS.

High-Performance Thin-Layer Chromatography with Fluorescence Detection (HPTLC-FLD)

HPTLC-FLD offers a rapid and convenient screening alternative to GC-MS for the analysis of 2-AAP, with the advantage of high sample throughput.

Experimental Protocol:

  • Sample Preparation: Liquid-liquid extraction with a solvent like tert-butyl methyl ether is performed, followed by a basic cleanup of the extract.

  • Instrumentation: An HPTLC system with a fluorescence detector is required.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC amino plates are used.

    • Mobile Phase: A mixture of methylene chloride and toluene (e.g., 7+3, v/v) is a suitable mobile phase.

    • Development: The plate is developed with the mobile phase.

    • Detection: After drying, the plate is dipped in a hexane-paraffin solution to enhance fluorescence, and then scanned with a fluorescence detector at an excitation wavelength of 366 nm and an emission wavelength above 400 nm.

Workflow for HPTLC-FLD Analysis:

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Cleanup Basic Cleanup LLE->Cleanup Application Sample Application on HPTLC Plate Cleanup->Application Development Chromatographic Development Application->Development Fluorescence_Enhancement Fluorescence Enhancement Development->Fluorescence_Enhancement FLD_Scanning Fluorescence Detection Fluorescence_Enhancement->FLD_Scanning Densitogram Densitogram FLD_Scanning->Densitogram Quantification Quantification Densitogram->Quantification

Caption: Workflow for 2-AAP quantification by HPTLC-FLD.

Benchmarking the Efficiency of 6-Aminoacetopiperone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is a cornerstone of successful and timely project completion. This guide provides a comparative analysis of synthetic routes to 6-Aminoacetopiperone (also known as 6'-Amino-3',4'-(methylenedioxy)acetophenone or 5-Acetyl-6-amino-1,3-benzodioxole), a potentially valuable building block in medicinal chemistry. The presented data, compiled from established chemical literature, offers a clear comparison of methodologies to aid in the selection of the most suitable synthetic approach.

The primary and most direct route to 6-Aminoacetopiperone involves a two-step synthesis starting from 3',4'-(methylenedioxy)acetophenone. This process consists of an initial nitration of the aromatic ring followed by the reduction of the resulting nitro group to the desired amine. While alternative multi-step or one-pot syntheses for similar amino-aromatic compounds exist, the nitration-reduction pathway remains a common and practical approach.

This guide will focus on comparing the efficiency of different methods for the critical reduction step of 6'-nitro-3',4'-(methylenedioxy)acetophenone to 6-Aminoacetopiperone. Two widely employed and distinct methodologies, catalytic hydrogenation and chemical reduction with tin(II) chloride, will be examined in detail.

Comparison of Key Synthesis Efficiencies

The following table summarizes the quantitative data for the nitration of the starting material and the subsequent reduction of the nitro-intermediate to 6-Aminoacetopiperone via two different methods.

Parameter Method 1: Nitration of 3',4'-(Methylenedioxy)acetophenone Method 2A: Catalytic Hydrogenation of 6'-Nitro-3',4'-(methylenedioxy)acetophenone Method 2B: Chemical Reduction of 6'-Nitro-3',4'-(methylenedioxy)acetophenone
Reagents Nitric Acid, Sulfuric AcidPalladium on Carbon (Pd/C), Hydrogen GasTin(II) Chloride Dihydrate (SnCl2·2H2O), Hydrochloric Acid
Solvent Sulfuric AcidEthanolEthanol
Reaction Time Approx. 30-60 minutes1-4 hours30-60 minutes
Temperature -5 to 0 °CRoom Temperature70 °C (Reflux)
Yield ~80% (for m-nitroacetophenone)[1]High (Specific data for this substrate not found, but generally >90%)High (Specific data for this substrate not found, but generally >90%)[2]
Key Advantages Well-established, high-yielding for analogous substrates.Cleaner workup, avoids heavy metal waste.Rapid reaction, inexpensive reagents.
Key Disadvantages Highly exothermic, requires careful temperature control.Requires specialized hydrogenation equipment, catalyst cost.Generates tin-based waste, requires careful pH adjustment during workup.

Experimental Protocols

Below are the detailed experimental methodologies for the synthesis of 6-Aminoacetopiperone.

Method 1: Synthesis of 6'-Nitro-3',4'-(methylenedioxy)acetophenone (Nitration)

This protocol is adapted from the well-established procedure for the nitration of acetophenone and is expected to be applicable to 3',4'-(methylenedioxy)acetophenone.[1]

Materials:

  • 3',4'-(Methylenedioxy)acetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 3',4'-(methylenedioxy)acetophenone to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetophenone derivative, ensuring the reaction temperature does not exceed 0 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, continue stirring at 0 °C for an additional 10 minutes.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated yellow solid, 6'-nitro-3',4'-(methylenedioxy)acetophenone, is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

Method 2A: Synthesis of 6-Aminoacetopiperone via Catalytic Hydrogenation

This is a general procedure for the reduction of aromatic nitro compounds using palladium on carbon.

Materials:

  • 6'-Nitro-3',4'-(methylenedioxy)acetophenone

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen Gas (H₂)

Procedure:

  • Dissolve 6'-nitro-3',4'-(methylenedioxy)acetophenone in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-Aminoacetopiperone.

  • The product can be further purified by recrystallization.

Method 2B: Synthesis of 6-Aminoacetopiperone via Chemical Reduction with Tin(II) Chloride

This protocol is a classic and effective method for the reduction of aromatic nitro compounds.[2]

Materials:

  • 6'-Nitro-3',4'-(methylenedioxy)acetophenone

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 6'-nitro-3',4'-(methylenedioxy)acetophenone in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude 6-Aminoacetopiperone.

  • Purification can be achieved by recrystallization or column chromatography.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of 6-Aminoacetopiperone from 3',4'-(methylenedioxy)acetophenone.

Synthesis_Pathway Start 3',4'-(Methylenedioxy)acetophenone Intermediate 6'-Nitro-3',4'-(methylenedioxy)acetophenone Start->Intermediate Nitration (HNO3, H2SO4) Product 6-Aminoacetopiperone Intermediate->Product Reduction (Method 2A or 2B)

Caption: Synthetic route to 6-Aminoacetopiperone.

Logical Workflow for Method Selection

For researchers deciding on the optimal synthesis route, the following decision-making workflow can be utilized.

Decision_Workflow Start Start: Need to Synthesize 6-Aminoacetopiperone Check_Equipment Is Hydrogenation Equipment Available? Start->Check_Equipment Check_Waste Are Heavy Metal Waste Protocols in Place? Check_Equipment->Check_Waste No Method_A Select Catalytic Hydrogenation (Method 2A) Check_Equipment->Method_A Yes Method_B Select Chemical Reduction (Method 2B) Check_Waste->Method_B Yes Consider_Alt Consider Alternative Reduction Methods Check_Waste->Consider_Alt No

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(6-Aminobenzo[d]dioxol-5-yl)ethanone

Essential Guide to the Safe Disposal of 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone

For researchers and professionals in drug development, the proper management and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a detailed, step-by-step protocol for the safe disposal of 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone (CAS Number: 28657-75-2), a compound that requires careful handling due to its hazardous properties.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone. This compound is classified as a hazardous substance, and adherence to safety protocols is mandatory.

Hazard Identification and Safety Precautions:

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.

This data is compiled from publicly available safety information.

Personal Protective Equipment (PPE):

Always handle 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone and its waste in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1] For similar compounds, disposal via controlled incineration with flue gas scrubbing is a recommended method.

Experimental Workflow for Disposal:

cluster_prepPreparation and Segregationcluster_containContainment and Labelingcluster_storageInterim Storagecluster_disposalFinal DisposalprepStep 1: Wear appropriate PPEsegregateStep 2: Segregate Waste(Solid vs. Contaminated Materials)prep->segregatecontainerStep 3: Use a designated, compatible,and sealed hazardous waste container.labelingStep 4: Label the container clearly:'Hazardous Waste'Chemical Name & CAS Number Hazard Pictogramscontainer->labelingstorageStep 5: Store in a designated SatelliteAccumulation Area (SAA).Ensure secondary containment.contact_ehsStep 6: Contact your institution'sEnvironmental Health & Safety (EHS)for waste pickup.disposalStep 7: Professional disposal by a licensedhazardous waste contractor.contact_ehs->disposal

Caption: Disposal workflow for 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone.

Detailed Methodologies:

  • Waste Segregation and Collection:

    • Solid Waste: Collect unadulterated solid 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone waste in a designated, compatible, and clearly labeled hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, must also be treated as hazardous waste and collected in the same container.

    • Avoid Incompatibilities: Do not mix this waste with other chemical waste streams to prevent unintended reactions.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone" and its CAS number: "28657-75-2".

      • The appropriate GHS hazard pictograms (GHS07 for irritant).

      • An accumulation start date.

  • Interim Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory, at or near the point of waste generation.

    • The SAA should be a secure area, away from general laboratory traffic.

    • Ensure the waste container is kept securely closed except when adding waste.

    • It is advisable to use secondary containment, such as a larger, chemically resistant bin, to mitigate any potential leaks.

  • Arranging for Disposal:

    • Once the container is full or has been in storage for a designated period (as per your institution's policy, often not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department or the equivalent responsible party.[2][3]

    • The EHS department will arrange for the pickup and transportation of the hazardous waste by a licensed and certified chemical waste disposal contractor.

    • Maintain all necessary documentation, such as waste manifests, as required by institutional and regulatory policies.[2]

Spill Management

In the event of a spill, the cleanup materials must also be disposed of as hazardous waste.

  • Minor Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container. Clean the affected area thoroughly.

  • Major Spills: Evacuate the immediate area. Alert your laboratory supervisor and contact your institution's emergency response team or EHS department immediately.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, in line with federal, state, and local regulations.[1][2]

Personal protective equipment for handling 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(6-Aminobenzo[d][1][2]dioxol-5-yl)ethanone

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 1-(6-Aminobenzo[d][1]dioxol-5-yl)ethanone (CAS No. 28657-75-2). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Hazard Summary

1-(6-Aminobenzo[d][1]dioxol-5-yl)ethanone is a solid chemical that is classified as hazardous. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] All personnel must be fully aware of these hazards before handling this compound.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling 1-(6-Aminobenzo[d][1]dioxol-5-yl)ethanone. This guidance is based on established safety protocols for hazardous solid chemicals.

PPE CategoryItemSpecifications & Standards
Eye Protection Safety GogglesMust be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a range of chemicals, including some acids and bases.[3] For prolonged contact, consider thicker gauge gloves or double-gloving. Always inspect gloves for tears or punctures before use.[3]
Body Protection Laboratory CoatA long-sleeved, knee-length lab coat is mandatory. Ensure it is fully buttoned.
Respiratory Protection Air-Purifying RespiratorFor handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved air-purifying respirator is required. Options include an N95 filtering facepiece for particulates or a half-mask respirator with combination organic vapor/particulate cartridges.[4][5][6]

Operational Plan: Handling Procedures

Proper handling of 1-(6-Aminobenzo[d][1]dioxol-5-yl)ethanone is critical to prevent exposure. The following workflow must be followed:

G cluster_prep Pre-Operational Checks cluster_handling Chemical Handling cluster_post Post-Operational Procedures prep1 Verify Chemical Identity (CAS: 28657-75-2) prep2 Review Safety Data Sheet (SDS) prep1->prep2 prep3 Inspect and Don Required PPE prep2->prep3 prep4 Ensure Fume Hood is Certified and Operational prep3->prep4 handle1 Work Within a Certified Chemical Fume Hood prep4->handle1 handle2 Weigh Solid in a Ventilated Enclosure or Fume Hood handle1->handle2 handle3 Use Secondary Containment (e.g., chemical-resistant tray) handle2->handle3 handle4 Avoid Generating Dust handle3->handle4 handle5 Keep Container Tightly Sealed When Not in Use handle4->handle5 post1 Decontaminate Work Surfaces handle5->post1 post2 Properly Remove and Dispose of Gloves post1->post2 post3 Wash Hands Thoroughly post2->post3 post4 Update Chemical Inventory post3->post4 G cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal waste_gen1 Solid Waste (unused chemical, contaminated items) collect1 Use Designated, Labeled Hazardous Waste Containers waste_gen1->collect1 waste_gen2 Liquid Waste (solutions containing the chemical) waste_gen2->collect1 collect2 Segregate Solid and Liquid Waste collect1->collect2 collect3 Keep Waste Containers Securely Closed collect2->collect3 disposal1 Store Waste in a Designated Satellite Accumulation Area collect3->disposal1 disposal2 Arrange for Pickup by a Licensed Chemical Waste Contractor disposal1->disposal2 disposal3 Do Not Dispose Down the Drain or in Regular Trash disposal2->disposal3

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.